molecular formula C11H10O3 B8507275 3-(4-Acetylphenyl)prop-2-enoic acid CAS No. 18910-24-2

3-(4-Acetylphenyl)prop-2-enoic acid

Cat. No.: B8507275
CAS No.: 18910-24-2
M. Wt: 190.19 g/mol
InChI Key: UWGWQGQPCBDJGT-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

18910-24-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(4-acetylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

UWGWQGQPCBDJGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

3-(4-Acetylphenyl)prop-2-enoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-(4-Acetylphenyl)prop-2-enoic Acid

Introduction

This compound, also commonly known as 4-acetylcinnamic acid, is a substituted acrylic acid derivative.[1][2] Its molecular structure features a phenyl ring substituted with an acetyl group at the para position and a propenoic acid moiety.[1] This arrangement of functional groups, particularly the α,β-unsaturated carbonyl system, confers specific reactivity and makes it a valuable intermediate in organic synthesis and a scaffold for developing biologically active molecules.[1][3] This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

Identifiers and Molecular Structure
PropertyValue
IUPAC Name This compound[1][2][3]
Synonyms 4-acetylcinnamic acid[2][4]
CAS Registry Number 18910-24-2[1][2][3]
Molecular Formula C₁₁H₁₀O₃[1][2][3]
Molecular Weight 190.19 g/mol [1][2][3]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C=CC(=O)O[1][2][3]
InChI Key UWGWQGQPCBDJGT-UHFFFAOYSA-N[1][3]
Physicochemical Data
PropertyValue / Description
Melting Point 220–225°C (theoretically calculated)[3]
Boiling Point Data not readily available
Solubility Moderately soluble in ethanol (B145695) and DMSO (approx. 50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene.[3]
LogP 1.987[5]
Appearance Solid (form not specified)
Topological Polar Surface Area 54.4 Ų[2]

Spectral Data

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

Spectroscopic TechniqueCharacteristic Features
¹H & ¹³C NMR Expected peaks include vinyl protons (δ ~7.5–8.0 ppm) and a carboxylic acid carbon (δ ~170 ppm).[1]
FT-IR Characteristic stretches for C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹).[1]
UV-Vis Spectroscopy An absorption maximum is typically observed around 280 nm, corresponding to π→π* transitions within the conjugated system.[3]
Mass Spectrometry ESI-MS is used for molecular ion validation, with an expected [M-H]⁻ peak.[1]

Synthesis Protocols

Several synthetic routes are available for the preparation of this compound. The choice of method depends on factors like yield, purity requirements, and available starting materials.

Knoevenagel Condensation

This is a classical and common method involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.[1][3]

Experimental Protocol:

  • Reactants: Combine 4-acetylbenzaldehyde (B1276866) and malonic acid in a suitable solvent such as ethanol or acetic acid.[1]

  • Catalyst: Add a basic catalyst, typically piperidine (B6355638) or pyridine.[1]

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80–120°C.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, the reaction mixture is cooled and acidified to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[1] Typical yields for this type of reaction range from 60–70%.[3]

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 4-acetylbenzaldehyde 4-acetylbenzaldehyde Reaction Condensation 4-acetylbenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Solvent Solvent (Ethanol/Acetic Acid) Solvent->Reaction Catalyst Base Catalyst (Piperidine) Catalyst->Reaction Heat Heat (80-120°C) Heat->Reaction Product 3-(4-Acetylphenyl)prop-2-enoic Acid Reaction->Product

Caption: Knoevenagel Condensation Workflow.

Mizoroki-Heck Cross-Coupling

A more modern and "green" approach involves a palladium-catalyzed cross-coupling reaction in an aqueous medium.[3]

Experimental Protocol:

  • Reactants: In an appropriate reaction vessel, combine 4-bromoacetophenone (1.0 mmol) and acrylic acid (1.5 mmol) in water.[3]

  • Catalyst: Add the palladium N-heterocyclic carbene (NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)) at a loading of 0.5 mol%.[3]

  • Reaction Conditions: Heat the mixture to 90°C under reflux for approximately 2 hours.[3]

  • Purification: Upon completion, the product is isolated. This method is noted for high yields (around 91%) and excellent stereoselectivity, exclusively forming the E-isomer.[3]

Mizoroki_Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 4-bromoacetophenone 4-bromoacetophenone Reaction Cross-Coupling 4-bromoacetophenone->Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Reaction Catalyst Pd-NHC Catalyst (0.5 mol%) Catalyst->Reaction Solvent Solvent (Water) Solvent->Reaction Heat Heat (90°C, 2h) Heat->Reaction Product (E)-3-(4-Acetylphenyl)prop-2-enoic Acid Reaction->Product

Caption: Mizoroki-Heck Cross-Coupling Workflow.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its α,β-unsaturated system and the electron-withdrawing acetyl group.[3]

  • Nucleophilic Addition: The β-carbon of the propenoic acid chain is electrophilic and susceptible to regioselective attack by nucleophiles. For instance, amines and thiols preferentially add to this position.[3] The reaction with benzylamine (B48309) yields 3-(4-acetylphenyl)-3-(benzylamino)propanoic acid.[3]

  • Diels-Alder Reactions: The compound can act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes like furan (B31954) to form bicyclic adducts.[3]

  • Photochemical [2+2] Cycloaddition: Upon irradiation with UV light (e.g., λ = 365 nm), the molecule can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) derivative.[3] This property is of interest in the development of photoresponsive materials.[3]

  • Electronic Effects: The acetyl group at the para-position acts as an electron-withdrawing group, influencing the electronic properties and regioselectivity of reactions on the aromatic ring.[1]

Chemical_Reactivity cluster_reactions Key Reactions Molecule This compound Nucleophilic_Addition Nucleophilic Addition (at β-carbon) Molecule->Nucleophilic_Addition + Nucleophile Diels_Alder Diels-Alder (as Dienophile) Molecule->Diels_Alder + Diene Cycloaddition Photochemical [2+2] Cycloaddition Molecule->Cycloaddition + UV Light Product_NA Adduct (e.g., with Amines/Thiols) Nucleophilic_Addition->Product_NA Product_DA Bicyclic Adduct Diels_Alder->Product_DA Product_C Cyclobutane Derivative Cycloaddition->Product_C

Caption: Reactivity Profile of the Target Compound.

Applications in Research and Development

The unique chemical structure of this compound makes it a molecule of interest in several scientific fields.

  • Pharmaceutical and Medicinal Chemistry: Derivatives of this compound have shown promising biological activities. Studies have reported antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentration (MIC) values of 8–16 µg/mL against Staphylococcus aureus.[3] Furthermore, it has demonstrated anticancer potential by inducing apoptosis in MCF-7 breast cancer cells with an IC₅₀ value of 12.5 µM.[3] Research also suggests potential anti-inflammatory and antioxidant properties.[1] Novel derivatives have been investigated as dual-targeting agents against SIRT2 and EGFR for cancer therapy.[6]

  • Material Science: Its ability to undergo photochemical cycloaddition makes it a candidate for creating photoresponsive materials.[3] Additionally, its incorporation into polymer backbones, such as polyesters, has been shown to enhance thermal stability.[3]

Safety and Handling

Detailed hazard and safety information for this compound is not extensively documented in the provided search results.[7] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a versatile chemical compound with a well-defined set of properties and reactivities. Its synthesis is achievable through both classic condensation reactions and modern cross-coupling methods. The presence of multiple reactive sites—the carboxylic acid, the α,β-unsaturated system, and the acetylated phenyl ring—makes it a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and material science. Further research into its biological activities and applications in polymer science could unveil new therapeutic agents and advanced materials.

References

Elucidation of the Molecular Architecture: A Technical Guide to 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, properties, and synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid, a compound of interest in medicinal chemistry and materials science. This document details the spectroscopic data crucial for its structural confirmation, outlines a primary synthetic route with a detailed experimental protocol, and presents key physicochemical properties. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound, also known as 4-acetylcinnamic acid, is a derivative of cinnamic acid featuring an acetyl group at the para position of the phenyl ring.[1][2] Its structure, possessing both a reactive α,β-unsaturated carboxylic acid moiety and a functionalizable acetyl group, makes it a versatile building block in organic synthesis. This guide focuses on the definitive structural elucidation of this compound through the analysis of its spectroscopic data and provides a detailed methodology for its preparation.

Molecular Structure and Properties

The molecular formula of this compound is C₁₁H₁₀O₃, with a molecular weight of approximately 190.19 g/mol .[1][2][3] The IUPAC name for the commonly synthesized and more stable isomer is (2E)-3-(4-acetylphenyl)prop-2-enoic acid.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₃[1][2][3]
Molecular Weight190.19 g/mol [1][2][3]
IUPAC Name(2E)-3-(4-acetylphenyl)prop-2-enoic acid[4]
CAS Number18910-24-2[1]
Monoisotopic Mass190.062994 g/mol [1]
Predicted Melting Point220–225°C[5]
SolubilityModerately soluble in ethanol (B145695) and DMSO; Insoluble in hexane (B92381) or toluene.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (malonic acid) with a carbonyl compound (4-acetylbenzaldehyde), followed by decarboxylation.[6]

Experimental Protocol: Knoevenagel Condensation

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound

G Knoevenagel Condensation Workflow start Start reactants Mix 4-Acetylbenzaldehyde, Malonic Acid, Pyridine, and Piperidine start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into dilute HCl to Precipitate Product cool->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Product recrystallize->end

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Structure Elucidation by Spectroscopic Methods

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, methyl, and carboxylic acid protons. The trans-configuration of the double bond is indicated by a large coupling constant (typically >15 Hz) between the vinylic protons.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~8.00d2HAr-H (ortho to acetyl)
~7.70d2HAr-H (ortho to propenoic acid)
~7.80d, J ≈ 16 Hz1HVinylic-H (β to COOH)
~6.50d, J ≈ 16 Hz1HVinylic-H (α to COOH)
~2.60s3H-COCH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the vinylic carbons, and the methyl carbon.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~197.5C=O (acetyl)
~171.0C=O (carboxylic acid)
~143.0Vinylic-C (β to COOH)
~139.0Ar-C (quaternary, attached to acetyl)
~138.0Ar-C (quaternary, attached to propenoic acid)
~129.5Ar-CH (ortho to acetyl)
~128.5Ar-CH (ortho to propenoic acid)
~119.0Vinylic-C (α to COOH)
~26.5-COCH₃

Diagram 2: Spectroscopic Data Relationship

G Relationship of Spectroscopic Data to Molecular Structure cluster_structure Molecular Structure cluster_data Spectroscopic Data Structure This compound 1H_NMR 1H NMR (Proton Environment) Structure->1H_NMR elucidates 13C_NMR 13C NMR (Carbon Skeleton) Structure->13C_NMR confirms IR IR Spectroscopy (Functional Groups) Structure->IR identifies MS Mass Spectrometry (Molecular Weight) Structure->MS determines

Caption: Interrelation of spectroscopic techniques in the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, the C=C stretch of the alkene and aromatic ring, and the C-H stretches.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1685StrongC=O stretch (acetyl ketone)
~1660StrongC=O stretch (α,β-unsaturated carboxylic acid)
~1605MediumC=C stretch (aromatic)
~1570MediumC=C stretch (alkene)
Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (190.19 g/mol ).

Table 5: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
147[M - COOH]⁺
145[M - CH₃CO]⁺
119[C₉H₇O]⁺

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, its structural features are relevant in drug design, where it can be modified to interact with specific biological targets. For instance, cinnamic acid derivatives are known to be investigated for their potential to modulate various signaling pathways involved in inflammation and cell proliferation.

Diagram 3: Logical Flow of Structure Elucidation

G Logical Flow of Structure Elucidation synthesis Synthesis via Knoevenagel Condensation purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Formula: C11H10O3) purification->ms ir IR Spectroscopy (Functional Groups: -COOH, C=O, C=C) purification->ir nmr NMR Spectroscopy (1H and 13C) (Connectivity and Stereochemistry) purification->nmr elucidation Structure Confirmed ms->elucidation ir->elucidation nmr->elucidation

Caption: A logical diagram illustrating the key steps involved in the synthesis and structural confirmation.

Conclusion

The structure of this compound has been systematically elucidated through the combined application of modern spectroscopic techniques. The presented data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, though based on predictive analysis from closely related compounds, provide a consistent and coherent picture of the molecule's architecture. The detailed synthetic protocol for its preparation via the Knoevenagel condensation offers a reliable method for its synthesis in a laboratory setting. This comprehensive guide serves as a foundational resource for researchers working with this versatile chemical entity.

References

An In-depth Technical Guide to 3-(4-Acetylphenyl)prop-2-enoic Acid (CAS 18910-24-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, is a substituted cinnamic acid derivative with the CAS number 18910-24-2.[1][2] Its chemical structure features a phenyl ring substituted with an acetyl group at the para position and a propenoic acid moiety.[1][3] This compound serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the α,β-unsaturated carbonyl system and the acetyl group makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1][3] Furthermore, research has indicated its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, along with detailed experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature. While an experimentally determined melting point is not consistently reported, theoretical calculations suggest a melting point in the range of 220–225°C.[3] Its solubility is dependent on the solvent, showing moderate solubility in polar organic solvents like ethanol (B145695) and DMSO, and poor solubility in nonpolar solvents such as hexane (B92381) and toluene.[3]

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
CAS Number 18910-24-2[1][2]
Molecular Formula C₁₁H₁₀O₃[1][2][3][4]
Molecular Weight 190.19 g/mol [1][2][3][4]
IUPAC Name (2E)-3-(4-acetylphenyl)prop-2-enoic acid[1]
Synonyms 4-Acetylcinnamic acid, p-acetylcinnamic acid[2]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C=CC(=O)O[2][3]
InChI Key UWGWQGQPCBDJGT-UHFFFAOYSA-N[1][2][3]
Appearance White to off-white solid
Melting Point 220-225 °C (theoretically calculated)[3]
Solubility Moderately soluble in ethanol and DMSO (~50 mg/mL at 25°C), insoluble in hexane and toluene.[3]
UV-Vis (λmax) ~280 nm[3]
¹H NMR Available in supporting materials of cited literature.[5]
¹³C NMR Available in supporting materials of cited literature.[5]
IR Spectroscopy Available in supporting materials of cited literature.[5]
Mass Spectrometry Available in supporting materials of cited literature.[5]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with the Knoevenagel condensation and the Mizoroki-Heck reaction being the most prominent.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[6] For the synthesis of this compound, 4-acetylbenzaldehyde (B1276866) is reacted with malonic acid.

Knoevenagel condensation pathway for the synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

  • Materials: 4-acetylbenzaldehyde, malonic acid, pyridine, piperidine, concentrated hydrochloric acid, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

    • To this solution, add 4-acetylbenzaldehyde (1.0 equivalent) and a catalytic amount of piperidine.

    • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] For the synthesis of this compound, 4-bromoacetophenone or 4-iodoacetophenone can be coupled with acrylic acid.[5][8] A greener approach to this reaction has been developed using water as the solvent.[8]

Mizoroki-Heck reaction pathway for the synthesis of this compound.

Experimental Protocol: Mizoroki-Heck Reaction in Water [5][8]

  • Materials: 4-iodoacetophenone, acrylic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), sodium carbonate (Na₂CO₃), deionized water.

  • Procedure:

    • To a reaction vessel, add 4-iodoacetophenone (1.0 equivalent), acrylic acid (1.5 equivalents), sodium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).

    • Add deionized water as the solvent.

    • Heat the mixture at a specified temperature (e.g., 100°C) for a designated time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity

Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, and this compound is no exception. It has been investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Activity

Several studies have explored the anticancer potential of cinnamic acid derivatives. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, including the human lung adenocarcinoma cell line A549.[9] The MTT assay is a common method used to assess cell viability.

Table 2: Reported Anticancer Activity of Cinnamic Acid Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Cinnamic Acid DerivativesA-54910 - 18[9]

Experimental Protocol: MTT Assay for Cytotoxicity against A549 Cells [9][10][11]

  • Materials: A549 cells, DMEM media supplemented with 10% FBS and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well plates.

  • Procedure:

    • Cell Seeding: Seed A549 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare various concentrations of this compound in DMSO and then dilute with culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48 hours. A control group with DMSO alone should be included.

    • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

G Seed_Cells Seed A549 Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with This compound Incubate_24h->Treat_Compound Incubate_48h Incubate 48h Treat_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Workflow for the MTT assay to determine the cytotoxicity of this compound.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both synthetic and medicinal chemistry. Its straightforward synthesis via established methods like the Knoevenagel condensation and Mizoroki-Heck reaction makes it readily accessible for further research and development. The preliminary data on its biological activities, particularly its potential as an anticancer agent, warrant further investigation. This technical guide provides a solid foundation of its chemical properties, synthetic methodologies, and a starting point for the exploration of its therapeutic applications. Future research should focus on obtaining more extensive biological data, elucidating its mechanism of action, and exploring the synthesis of novel derivatives with enhanced potency and selectivity.

References

IUPAC name of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2E)-3-(4-acetylphenyl)prop-2-enoic acid

This technical guide provides a comprehensive overview of (2E)-3-(4-acetylphenyl)prop-2-enoic acid, a substituted acrylic acid derivative. The document details its chemical properties, synthesis protocols, reactivity, and potential applications, particularly in the pharmaceutical sciences. It is intended for researchers, scientists, and professionals in drug development.

Nomenclature and Physicochemical Properties

(2E)-3-(4-acetylphenyl)prop-2-enoic acid, also commonly known as 4-acetylcinnamic acid, is characterized by a phenyl ring with an acetyl group at the para position and a trans-propenoic acid moiety.[1] This structure, featuring an α,β-unsaturated carbonyl system and an additional acetyl functional group, makes it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (2E)-3-(4-acetylphenyl)prop-2-enoic acid[1][2]
Synonyms 4-acetylcinnamic acid, 3-(4-acetylphenyl)acrylic acid[2][3][4]
CAS Number 18910-24-2[1][3][5]
Molecular Formula C₁₁H₁₀O₃[1][3][6]
Molecular Weight 190.19 g/mol [1][3][6]
Monoisotopic Mass 190.062994 g/mol [1][3]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C=CC(=O)O[1][3][6]
InChI Key UWGWQGQPCBDJGT-UHFFFAOYSA-N[1][3][6]

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 220–225°C (theoretically calculated)[6]
Solubility Moderately soluble in ethanol (B145695) and DMSO (≈50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene[6]
UV-Vis Absorption Max. ~280 nm (due to π→π* transitions)[6]
Topological Polar Surface Area 54.4 Ų[3][5]
Complexity 247[3][5]

Synthesis Methodologies

Several synthetic routes have been established for the preparation of 3-(4-acetylphenyl)prop-2-enoic acid. These methods range from classical condensation reactions to modern cross-coupling techniques.

Knoevenagel/Aldol Condensation

This is a classical and common approach for synthesizing cinnamic acid derivatives. The reaction involves the condensation of 4-acetylbenzaldehyde (B1276866) with malonic acid.

  • Experimental Protocol:

    • Dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) in a suitable solvent such as ethanol or acetic acid.[1][6]

    • Add a basic catalyst, typically piperidine (B6355638) or pyridine.[1][6]

    • Heat the reaction mixture at a temperature ranging from 80–120°C and monitor the progress using Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the mixture and acidify to precipitate the crude product.

    • The product can be purified by recrystallization.

    • Typical Yields: 60–70%[6]

G cluster_reactants Reactants cluster_conditions Conditions 4-acetylbenzaldehyde 4-acetylbenzaldehyde Catalyst Piperidine or Pyridine 4-acetylbenzaldehyde->Catalyst Malonic Acid Malonic Acid Malonic Acid->Catalyst Product This compound Catalyst->Product Condensation Solvent Ethanol or Acetic Acid Solvent->Catalyst Heat 80-120°C Heat->Catalyst

Knoevenagel condensation synthesis workflow.
Mizoroki-Heck Cross-Coupling

A more modern, "green" synthesis approach utilizes a palladium-catalyzed cross-coupling reaction in an aqueous medium.[6]

  • Experimental Protocol:

    • Combine 4-bromoacetophenone (1.0 mmol) and acrylic acid (1.5 mmol) in water.[6]

    • Add 0.5 mol% of a Palladium-N-heterocyclic carbene (Pd-NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)).[6]

    • Heat the reaction mixture to 90°C for 2 hours under reflux.[6]

    • After cooling, the product can be isolated and purified.

    • Reported Yield: 91% with >98% purity (HPLC) and exclusive formation of the E-isomer.[6]

G cluster_reactants Reactants cluster_conditions Conditions 4-bromoacetophenone 4-bromoacetophenone Catalyst Pd-NHC Catalyst (0.5 mol%) 4-bromoacetophenone->Catalyst Acrylic Acid Acrylic Acid Acrylic Acid->Catalyst Product This compound Catalyst->Product Mizoroki-Heck Cross-Coupling Solvent Water Solvent->Catalyst Heat 90°C, 2h Heat->Catalyst G cluster_pathways Potential Cellular Targets & Pathways Compound 3-(4-Acetylphenyl)prop-2-enoic Acid Derivatives EGFR EGFR Compound->EGFR inhibition SIRT2 SIRT2 Compound->SIRT2 inhibition COX COX Enzymes Compound->COX inhibition Caspase3 Caspase-3 Activation Compound->Caspase3 Proliferation Cell Proliferation & Survival EGFR->Proliferation SIRT2->Proliferation regulation Inflammation Inflammation COX->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 3-(4-acetylphenyl)prop-2-enoic acid, a valuable building block in medicinal chemistry and materials science. The document details three core methodologies: the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck reaction. A comparative analysis of these methods is presented, highlighting key quantitative data. Detailed experimental protocols for each synthesis are provided, along with visualizations of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, also known as 4-acetylcinnamic acid, is a substituted cinnamic acid derivative featuring an acetyl group at the para position of the phenyl ring.[1][2] Its molecular formula is C₁₁H₁₀O₃, and it has a molecular weight of 190.19 g/mol .[1][2][3][4] The presence of the α,β-unsaturated carboxylic acid moiety and the acetyl group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This compound and its derivatives have garnered interest in the field of drug development due to their potential anti-inflammatory and antioxidant properties.[1] The acetyl functional group can serve as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening purposes. This guide offers a detailed examination of the most common and effective methods for its synthesis.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, and the reaction conditions. The following table summarizes the key quantitative data for the primary synthetic pathways discussed in this guide.

Synthesis Pathway Starting Materials Catalyst/Base Solvent Reaction Time Temperature Yield (%) Notes
Knoevenagel Condensation 4-Acetylbenzaldehyde (B1276866), Malonic acidPiperidine/PyridineEthanol or Acetic Acid2-3 hours80-120°C70-85%A common and efficient method with readily available starting materials.[1]
Perkin Reaction 4-Acetylbenzaldehyde, Acetic anhydride (B1165640)Sodium acetate (B1210297)Not specified (often neat)Several hours~180°CModerateA classic method for cinnamic acid synthesis, though may require high temperatures.[5]
Mizoroki-Heck Reaction 4-Bromoacetophenone, Acrylic acidPalladium N-heterocyclic carbene (NHC)Water2 hours90°C~91%A greener approach using a palladium catalyst, offering high yield and stereoselectivity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound via the Knoevenagel condensation, Perkin reaction, and Mizoroki-Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids from aldehydes and active methylene (B1212753) compounds.[1] In this procedure, 4-acetylbenzaldehyde is condensed with malonic acid in the presence of a basic catalyst.

Reactants and Reagents:

  • 4-Acetylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-acetylbenzaldehyde and malonic acid in a 1:1.1 molar ratio in a minimal amount of 95% ethanol.

  • To this mixture, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic, which will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

Perkin Reaction

The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6][7]

Reactants and Reagents:

  • 4-Acetylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • Sodium carbonate solution

  • Hydrochloric acid (concentrated)

Procedure:

  • In a dry round-bottom flask, thoroughly mix 4-acetylbenzaldehyde, acetic anhydride, and freshly fused, finely powdered anhydrous sodium acetate in approximately a 1:1.5:1 molar ratio.

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5-6 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water.

  • Add a sufficient amount of sodium carbonate solution to dissolve the precipitated product as its sodium salt and to hydrolyze the excess acetic anhydride.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid with constant stirring until the precipitation of the free acid is complete.

  • Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, for purification.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method represents a more modern and often "greener" approach to the synthesis of substituted alkenes.

Reactants and Reagents:

  • 4-Bromoacetophenone

  • Acrylic acid

  • Palladium N-heterocyclic carbene (NHC) catalyst (e.g., [Pd(IPr)(cinnamyl)Cl])

  • A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

  • Deionized water or an organic solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add 4-bromoacetophenone (1 equivalent), acrylic acid (1.5 equivalents), the palladium NHC catalyst (e.g., 0.5 mol%), and the base (2 equivalents).

  • Add deionized water as the solvent.

  • Heat the reaction mixture at 90°C under an inert atmosphere for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization if necessary.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the specific reaction pathways for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_end Final Product 4-Acetylbenzaldehyde 4-Acetylbenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Acetylbenzaldehyde->Knoevenagel Condensation Perkin Reaction Perkin Reaction 4-Acetylbenzaldehyde->Perkin Reaction Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction 4-Bromoacetophenone 4-Bromoacetophenone Mizoroki-Heck Reaction Mizoroki-Heck Reaction 4-Bromoacetophenone->Mizoroki-Heck Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Mizoroki-Heck Reaction This compound This compound Knoevenagel Condensation->this compound Perkin Reaction->this compound Mizoroki-Heck Reaction->this compound

Caption: Overall workflow for the synthesis of this compound.

Knoevenagel_Condensation 4-Acetylbenzaldehyde 4-Acetylbenzaldehyde Intermediate Intermediate 4-Acetylbenzaldehyde->Intermediate Malonic Acid Malonic Acid Malonic Acid->Intermediate Base (Piperidine) Base (Piperidine) Base (Piperidine)->Intermediate Product This compound Intermediate->Product H2O H2O Intermediate->H2O CO2 CO2 Intermediate->CO2

Caption: Knoevenagel condensation pathway.

Perkin_Reaction 4-Acetylbenzaldehyde 4-Acetylbenzaldehyde Intermediate Intermediate 4-Acetylbenzaldehyde->Intermediate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Base (NaOAc) Base (NaOAc) Base (NaOAc)->Intermediate Product This compound Intermediate->Product

Caption: Perkin reaction pathway.

Mizoroki_Heck_Reaction 4-Bromoacetophenone 4-Bromoacetophenone Coupling Coupling 4-Bromoacetophenone->Coupling Acrylic Acid Acrylic Acid Acrylic Acid->Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Base Base Base->Coupling Product This compound Coupling->Product

Caption: Mizoroki-Heck reaction pathway.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, the aromatic protons, the methyl protons of the acetyl group, and the carboxylic acid proton. The ¹³C NMR spectrum will show resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the aromatic ring and the double bond.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the acetyl and carboxylic acid groups, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment.

  • Melting Point: The melting point of the purified product can be compared to literature values to assess its purity.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a compound of significant interest to researchers in drug discovery and materials science. Three primary synthetic routes—the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck reaction—have been discussed in detail, with comparative data and step-by-step experimental protocols provided. The inclusion of workflow and reaction pathway diagrams aims to enhance the practical application of this information in a laboratory setting. The choice of the most suitable synthetic method will depend on the specific requirements of the researcher, including factors such as scale, available resources, and desired purity.

References

Technical Guide: 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid. It details the compound's physicochemical properties, outlines established experimental protocols for its synthesis, and explores its potential biological activities. This guide is intended to serve as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a substituted acrylic acid derivative.[1] Its structure features a phenyl ring with an acetyl group at the para-position and a propenoic acid moiety.[1] The molecular formula is C₁₁H₁₀O₃.[1][2][3] Key quantitative data are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1][2][3]
Synonyms 4-acetylcinnamic acid[3]
CAS Number 18910-24-2[1][2][3]
Molecular Formula C₁₁H₁₀O₃[1][2][3]
Molecular Weight ~190.19 g/mol [1][2][3]
Monoisotopic Mass 190.062994 g/mol [1]
Topological Polar Surface Area 54.4 Ų[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3
Predicted Melting Point 220–225°C[2]
Solubility Moderately soluble in ethanol (B145695) and DMSO (~50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene.[2]

Experimental Protocols: Synthesis

The most common and established method for synthesizing this compound is the Knoevenagel condensation.[1] Alternative green synthesis routes, such as the Mizoroki-Heck cross-coupling, have also been developed.[2]

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde (4-acetylbenzaldehyde) with an active methylene (B1212753) compound (malonic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine.[1][2]

Workflow for Knoevenagel Condensation

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A 4-Acetylbenzaldehyde (B1276866) E Combine reagents in solvent A->E B Malonic Acid B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol, Acetic Acid) D->E F Heat mixture (80-120°C) under reflux E->F G Monitor progress via TLC F->G H Cool reaction mixture G->H I Precipitate product (e.g., in water) H->I J Collect solid by vacuum filtration I->J K Wash with cold solvent J->K L Recrystallize from suitable solvent (e.g., ethanol/water) K->L M Dry under vacuum L->M N Final Product: This compound M->N

Caption: General workflow for the synthesis via Knoevenagel condensation.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-acetylbenzaldehyde (1.0 equivalent) and malonic acid (1.0-1.5 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or pyridine.[1] Introduce a catalytic amount of a weak base, typically piperidine or pyridine.[1]

  • Heating: Heat the reaction mixture to a temperature between 80–120°C and maintain under reflux.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: After completion, cool the mixture. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., water) to remove impurities.[4] Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield the final product with high purity.[4] Yields for this method typically range from 70-85%.[1]

Mizoroki-Heck Cross-Coupling (Green Synthesis)

A more modern approach involves a palladium-catalyzed cross-coupling reaction in an aqueous medium.[2]

Methodology:

  • Reactants: Combine 4-bromoacetophenone (1.0 mmol) with acrylic acid (1.5 mmol) in water.[2]

  • Catalyst: Add a palladium N-heterocyclic carbene (Pd-NHC) catalyst (e.g., 0.5 mol%).[2]

  • Reaction: Heat the mixture at approximately 90°C for 2 hours under reflux.[2]

Potential Biological Activity & Signaling Pathways

As a derivative of cinnamic acid, this compound is investigated for several pharmacological effects, most notably as an anti-inflammatory and antioxidant agent.[1][5] Research suggests that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory Action via COX Inhibition

Inflammation is a biological response mediated by signaling molecules called prostaglandins (B1171923). The production of prostaglandins from arachidonic acid is catalyzed by COX-1 and COX-2 enzymes. By inhibiting these enzymes, compounds like this compound can block prostaglandin (B15479496) synthesis, thereby reducing inflammation.[6]

Arachidonic Acid Cascade and Point of Inhibition

G A Cell Membrane Phospholipids B Arachidonic Acid A->B  Phospholipase A2 C Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) B->C D Prostaglandins (e.g., PGH2, PGE2) C->D E Inflammation (Pain, Fever, Swelling) D->E F This compound F->C Inhibition

Caption: Potential inhibition of COX enzymes in the arachidonic acid pathway.

This inhibitory action is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The acetyl group on the phenyl ring functions as an electron-withdrawing group, which influences the molecule's electronic properties and may play a role in its interaction with biological targets.[1] Further research, including derivatives of this compound, has shown potential for anticancer activity, possibly by inducing apoptosis in cancer cell lines.[2][7]

References

Spectroscopic Profile of 3-(4-Acetylphenyl)prop-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(4-Acetylphenyl)prop-2-enoic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data based on established principles and data from structurally similar compounds. The information herein is intended to serve as a valuable reference for the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol , CAS: 18910-24-2).[1][2][3][4] These predictions are derived from computational models and analysis of related chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.95Doublet2HAromatic (H-2', H-6')
~7.70Doublet1HVinylic (H-α)
~7.65Doublet2HAromatic (H-3', H-5')
~6.50Doublet1HVinylic (H-β)
~2.60Singlet3HAcetyl methyl (-COCH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~197.5Acetyl carbonyl (C=O)
~171.0Carboxylic acid carbonyl (C=O)
~145.0Vinylic (C-α)
~139.0Aromatic (C-4')
~138.5Aromatic (C-1')
~129.5Aromatic (C-3', C-5')
~128.5Aromatic (C-2', C-6')
~119.0Vinylic (C-β)
~26.5Acetyl methyl (-CH₃)
Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretch (Carboxylic acid)
~1710 - 1680StrongC=O stretch (Carboxylic acid)[5]
~1680 - 1660StrongC=O stretch (Acetyl group)[5]
~1640 - 1600MediumC=C stretch (Vinylic)[5]
~1600, ~1480MediumC=C stretch (Aromatic)
~1360MediumC-H bend (Methyl)
~1280StrongC-O stretch (Carboxylic acid)
~980Strong=C-H bend (trans-Vinylic)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
190High[M]⁺ (Molecular Ion)
175Medium[M - CH₃]⁺
147High[M - COOH]⁺
133Medium[M - COOH - CH₂]⁺
105Medium[C₇H₅O]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, the analysis can be done in either positive or negative ion mode. For EI, the sample is vaporized and bombarded with electrons.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Sample_Prep Sample Preparation (Dissolution/Pelletizing) Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical milestones, discovery, and synthesis of substituted cinnamic acids. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into the evolution of this critical class of compounds. The guide includes detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways.

Substituted cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to an acrylic acid moiety, are ubiquitously found in the plant kingdom and have garnered significant scientific interest due to their wide array of biological activities.[1] From the fragrant aroma of cinnamon to the antioxidant power of coffee, these molecules have a rich history intertwined with natural product chemistry and synthetic organic chemistry. This guide traces their journey from initial discovery to their current status as versatile scaffolds in drug discovery and development.

A Historical Timeline: From Natural Isolation to Synthetic Mastery

The story of cinnamic acid begins with its isolation from natural sources. The trans isomer of cinnamic acid, the most common form found in nature, was first isolated in 1872 by F. Beilstein and A. Kuhlberg from storax, a balsam resin. [No citation available] However, the ability to synthesize these compounds unlocked their true potential for scientific investigation.

A pivotal moment in the history of substituted cinnamic acids was the development of the Perkin reaction in 1868 by English chemist William Henry Perkin.[2] This reaction provided a method to synthesize cinnamic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2]

Further advancements came with the Knoevenagel condensation , named after Emil Knoevenagel. A significant improvement was the Doebner modification , which utilizes malonic acid as the active methylene (B1212753) component and a base like pyridine (B92270) with a catalytic amount of piperidine.[2][3] This modification is particularly effective for the synthesis of substituted cinnamic acids from various aromatic aldehydes.[2]

Key milestones in the discovery and synthesis of prominent substituted cinnamic acids include:

  • Ferulic Acid: First extracted from a commercial resin in 1866, its chemical synthesis was achieved in 1925.[4] Japanese researchers in the 1970s isolated ferulic acid from rice oil, highlighting its potent antioxidant properties.[4]

  • Caffeic Acid: This dihydroxy-substituted cinnamic acid is a key intermediate in the biosynthesis of lignin (B12514952) in all plants.[5] The chemical synthesis of its important derivative, caffeic acid phenethyl ester (CAPE), was first reported in 1988 at Columbia University, following its extraction from propolis.[6]

Experimental Protocols: Synthesizing and Evaluating Substituted Cinnamic Acids

The following section details the methodologies for the synthesis, isolation, and biological evaluation of substituted cinnamic acids, providing a practical guide for laboratory research.

Synthesis of Substituted Cinnamic Acids via Knoevenagel-Doebner Condensation

This protocol describes a classical method for synthesizing substituted cinnamic acids from an aromatic aldehyde and malonic acid.[7]

Materials:

  • Substituted benzaldehyde (B42025) (1.0 equivalent)

  • Malonic acid (1.1-1.2 equivalents)

  • Pyridine

  • Piperidine (catalytic amount, e.g., 0.05 equivalents)

  • Concentrated hydrochloric acid

  • Ethanol/water mixture for recrystallization

  • Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel

Procedure:

  • In a round-bottom flask, dissolve malonic acid in pyridine.

  • Add the substituted benzaldehyde to the mixture.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water.

  • Dry the crude product and recrystallize from an ethanol/water mixture for purification.[7]

Isolation of Cinnamic Acid Derivatives from Plant Material

This protocol outlines a general procedure for the extraction and purification of cinnamic acid derivatives from plant sources.[8][9]

Materials:

  • Dried and powdered plant material

  • Solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sequential Extraction:

    • Macerate the powdered plant material in a nonpolar solvent (e.g., hexane) for 24-72 hours with agitation.

    • Filter the extract and concentrate the filtrate using a rotary evaporator.

    • Repeat the process sequentially with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate, methanol).[8]

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Pack a column with silica gel and equilibrate with a nonpolar mobile phase. Load the crude extract and elute with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.[8]

    • Preparative HPLC: For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase). Inject the semi-purified fraction and collect the peak corresponding to the desired compound.[8]

Enzymatic Synthesis of Ferulic Acid Esters

This protocol describes a lipase-catalyzed synthesis of ferulic acid esters.[10]

Materials:

  • Ferulic acid

  • Alcohol (e.g., ethanol)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Organic solvent (e.g., diisopropyl ether)

Procedure:

  • Dissolve ferulic acid and the corresponding alcohol in the organic solvent in a reaction vessel.

  • Add the immobilized lipase to the mixture.

  • Incubate the reaction at a controlled temperature with agitation.

  • Monitor the conversion to the ferulic acid ester using HPLC or GC.

  • After the reaction, remove the immobilized enzyme by filtration for potential reuse.

  • The product can be purified from the reaction mixture by solvent evaporation and subsequent chromatographic techniques.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[8]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Substituted cinnamic acid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the substituted cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Substituted cinnamic acid derivatives

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Mix a fixed volume of the DPPH solution with the test sample solutions.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]

Antimicrobial Activity Assessment: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a microorganism.[12]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Substituted cinnamic acid derivatives

Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature for 16-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

Quantitative Data on Biological Activities

The biological efficacy of substituted cinnamic acids is highly dependent on their substitution patterns. The following tables summarize quantitative data on their anticancer, antimicrobial, and antioxidant activities.

Table 1: Anticancer Activity of Substituted Cinnamic Acid Derivatives (IC50 Values)
Compound/Derivative Cancer Cell Line IC50 (µM)
Harmicine-Cinnamic Acid Hybrid (36f)HepG2 (Liver)0.74[13]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung)0.04[14]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical)0.004[14]
Methyl-substituted amide of cinnamic acid (Compound 5)A-549 (Lung)10.36 [No citation available]
Methyl-substituted amide of cinnamic acid (Compound 1)A-549 (Lung)11.38 [No citation available]
Methyl-substituted amide of cinnamic acid (Compound 9)A-549 (Lung)11.06 [No citation available]
Coumarin-cinnamic acid hybrid (Compound 4)HL60 (Leukemia)8.09 [No citation available]
Coumarin-cinnamic acid hybrid (Compound 4)MCF-7 (Breast)3.26 [No citation available]
Coumarin-cinnamic acid hybrid (Compound 4)A549 (Lung)9.34 [No citation available]
Table 2: Antimicrobial Activity of Substituted Cinnamic Acid Derivatives (MIC Values)
Compound/Derivative Microorganism MIC (µg/mL)
Cinnamic AcidKlebsiella pneumoniae125 [No citation available]
Cinnamic AcidPseudomonas aeruginosa125 [No citation available]
Cinnamic AcidEscherichia coli125 [No citation available]
Cinnamic AcidStaphylococcus aureus125 [No citation available]
Cinnamic Acid Derivative (DM2)Staphylococcus aureus16-64 [No citation available]
p-Coumaric acidAcinetobacter baumannii (Colistin-Resistant)128-256 [No citation available]
Ferulic acidAcinetobacter baumannii (Colistin-Resistant)512-1024 [No citation available]
p-Methoxycinnamic acidAcinetobacter baumannii (Colistin-Resistant)128-512 [No citation available]
Table 3: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay)
Compound/Derivative Assay IC50
Cinnamic AcidDPPH0.18 µg/mL[8]
Acetyl Cinnamic Acid DerivativeDPPH0.16 µg/mL[8]
Cinnamamide derivative (5c)DPPH56.35 µg/ml[8]
Caffeic AcidDPPH10.0 - 25.0 µM [No citation available]
Ferulic AcidDPPH25.0 - 60.0 µM [No citation available]

Signaling Pathways and Mechanisms of Action

Substituted cinnamic acids exert their biological effects by modulating key cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often attributed to their interaction with the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Electrophilic compounds, including some cinnamic acid derivatives, can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binding Ub Ubiquitin Ub->Nrf2 SCA Substituted Cinnamic Acid SCA->Keap1 modifies Maf Maf Nrf2_n->Maf ARE ARE Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Activation of the Nrf2 antioxidant pathway by substituted cinnamic acids.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives can inhibit this pathway by preventing the degradation of IκBα.[15]

NFkB_Pathway cluster_nucleus_nfkb Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Proteasome_nfkb Proteasome IkB->Proteasome_nfkb degradation NFkB_n NF-κB NFkB->NFkB_n translocation SCA_nfkb Substituted Cinnamic Acid SCA_nfkb->IKK inhibits DNA DNA NFkB_n->DNA binds Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes activates transcription

Inhibition of the NF-κB inflammatory pathway by substituted cinnamic acids.

Experimental and Discovery Workflow

The discovery of novel substituted cinnamic acids, whether from natural sources or through synthesis, follows a general workflow from initial identification to biological characterization.

Discovery_Workflow cluster_discovery Discovery/Synthesis Natural_Source Natural Source Isolation Purification Purification & Characterization (Chromatography, NMR, MS) Natural_Source->Purification Chemical_Synthesis Chemical Synthesis (e.g., Knoevenagel) Chemical_Synthesis->Purification Bioactivity_Screening Initial Bioactivity Screening (e.g., Antioxidant, Antimicrobial) Purification->Bioactivity_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Bioactivity_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathways) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 3-(4-acetylphenyl)prop-2-enoic acid and its derivatives for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of this compound, also known as 4-acetylcinnamic acid, and its derivatives is primarily achieved through several key condensation and cross-coupling reactions. These methods offer varying advantages in terms of yield, stereoselectivity, and substrate scope.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated carbonyl system characteristic of these compounds. It involves the base-catalyzed reaction between a substituted benzaldehyde (B42025) and a ketone or ester. For the synthesis of the target molecule, 4-acetylbenzaldehyde (B1276866) is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters.

Knoevenagel Condensation

A versatile method for C-C bond formation, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270).[1] The Doebner modification of this reaction allows for the direct use of malonic acid, which subsequently undergoes decarboxylation.[2]

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[3][4] This method is a classic approach to synthesizing α,β-unsaturated aromatic acids.

Mizoroki-Heck Reaction

A modern and efficient green synthesis approach, the Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[5] For the synthesis of this compound, 4-bromoacetophenone is coupled with acrylic acid, often achieving high yields and stereoselectivity for the E-isomer.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and the biological activity of its derivatives.

Synthesis MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aldol Condensation4-acetylbenzaldehyde, malonic acidPiperidine---60-70[5]
Knoevenagel Condensation4-acetylbenzaldehyde, malonic acidPiperidine or PyridineEthanol/Acetic Acid80–120--[1]
Verley-Doebner Modification4-acetylbenzaldehyde, malonic acidPiperidine or PyridineEthanol/Water--70–85[1]
Mizoroki-Heck Reaction4-bromoacetophenone, acrylic acidPd-NHC catalystWater90291[5]
Perkin Reaction4-methylbenzaldehyde, acetic anhydrideSodium acetate (B1210297)-160-1803-5~70[6]
DerivativeCell LineIC50 (µM)Biological EffectReference
This compoundMCF-712.5Apoptosis induction[5]
Cinnamic acidHT-1442400Apoptosis induction[7]
Methyl-substituted amide derivatives of cinnamic acid (compounds 1, 5, 9)A-54910.36 - 11.38Cytotoxicity[8]
Hybrid compound 7c (chalcone and piperazine)A5495.24Antitumor activity[9]
Hybrid compound 7c (chalcone and piperazine)Hela0.19Antitumor activity[9]
Hybrid compound 7c (chalcone and piperazine)SGC79010.41Antitumor activity[9]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol 1: Knoevenagel Condensation for this compound

Materials:

  • 4-acetylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of ethanol.

  • Add a catalytic amount of pyridine to the mixture.

  • Attach a reflux condenser and heat the mixture at 80-100°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with cold distilled water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Mizoroki-Heck Reaction for this compound

Materials:

  • 4-bromoacetophenone

  • Acrylic acid

  • Palladium N-heterocyclic carbene (NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II))

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Solvent (e.g., Water or DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 4-bromoacetophenone (1.0 mmol), acrylic acid (1.5 mmol), and the Pd-NHC catalyst (0.5 mol%).[5]

  • Add water as the solvent and a suitable base (e.g., triethylamine, 2.0 mmol).

  • Heat the mixture at 90°C under reflux for 2 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield pure (E)-3-(4-acetylphenyl)prop-2-enoic acid.

Protocol 3: Perkin Reaction for Cinnamic Acid Derivatives

Materials:

  • Aromatic aldehyde (e.g., 4-methylbenzaldehyde, 10.0 g)

  • Acetic anhydride (15.0 mL)

  • Anhydrous sodium acetate (5.0 g)

  • Saturated sodium carbonate solution

  • Concentrated Hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask, combine the aromatic aldehyde, acetic anhydride, and anhydrous sodium acetate.[6]

  • Attach a reflux condenser and heat the mixture to 160°C with stirring for one hour, then increase the temperature to 170-180°C and continue heating for an additional 3-4 hours.[6]

  • Allow the mixture to cool slightly and pour it into 100 mL of water in a beaker.[6]

  • Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[6]

  • Carefully add saturated sodium carbonate solution until the solution is basic to litmus (B1172312) paper.[6]

  • If unreacted aldehyde is present, it can be removed by steam distillation.

  • Filter the hot solution to remove any resinous byproducts.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the cinnamic acid derivative.[6]

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.[6]

Visualizations

Logical Relationship of Synthesis

Synthesis_Relationship cluster_reactants Starting Materials cluster_reactions Synthesis Methods cluster_product Core Product 4-Acetylbenzaldehyde 4-Acetylbenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Acetylbenzaldehyde->Knoevenagel Condensation Perkin Reaction Perkin Reaction 4-Acetylbenzaldehyde->Perkin Reaction Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation 4-Bromoacetophenone 4-Bromoacetophenone Mizoroki-Heck Reaction Mizoroki-Heck Reaction 4-Bromoacetophenone->Mizoroki-Heck Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Mizoroki-Heck Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction This compound This compound Knoevenagel Condensation->this compound Mizoroki-Heck Reaction->this compound Perkin Reaction->this compound

Caption: Relationship between starting materials and synthesis methods for the core product.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Reactants Reaction Reaction under controlled temperature Reactants->Reaction Solvent_Catalyst Solvent & Catalyst/Base Solvent_Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching/ Acidification Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product Characterization Characterization (NMR, IR, MS, MP) Pure_Product->Characterization

Caption: General experimental workflow for synthesis and purification.

Anticancer Signaling Pathway

Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway, involving TNF receptor signaling and subsequent caspase activation.[10]

Apoptosis_Pathway Cinnamic_Acid_Derivative 3-(4-Acetylphenyl)prop-2-enoic acid derivative TNFA TNFA Cinnamic_Acid_Derivative->TNFA increases abundance TNFR1 TNFR1 TNFA->TNFR1 binds to Procaspase8 Pro-caspase-8 TNFR1->Procaspase8 activates Caspase8 Cleaved Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Cleaved Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed extrinsic apoptosis pathway induced by cinnamic acid derivatives.

References

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It facilitates the reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a basic catalyst, to yield an α,β-unsaturated product. This methodology is of significant interest in medicinal chemistry for the synthesis of a variety of bioactive molecules. Cinnamic acids and their derivatives, often synthesized via the Knoevenagel condensation, have garnered attention for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, through the Knoevenagel condensation of 4-acetylbenzaldehyde (B1276866) and malonic acid. This compound serves as a valuable intermediate in the development of novel therapeutic agents.

Reaction Scheme

The synthesis of this compound proceeds via the Knoevenagel condensation as follows:

Reaction Scheme of Knoevenagel Condensation for this compound

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation: Comparative Analysis of Reaction Conditions

The selection of catalyst and solvent significantly influences the reaction rate and yield of the Knoevenagel condensation. Below is a summary of typical conditions and expected outcomes for the synthesis of this compound and analogous cinnamic acid derivatives.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-AcetylbenzaldehydePiperidine (B6355638)Ethanol (B145695)Reflux3-575-85General Knowledge
4-AcetylbenzaldehydePyridine (B92270)None (neat)1002-4~80General Knowledge
4-AcetylbenzaldehydeDABCODMF802-3High[General method for cinnamic acids]
BenzaldehydePyridine (trace)None (neat)100494.6[1]
4-MethoxybenzaldehydePyridineNone (neat)1002High[General method for cinnamic acids]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This protocol describes a common and effective method for the synthesis of this compound using piperidine as a catalyst in ethanol.

Materials:

  • 4-Acetylbenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Add a sufficient amount of ethanol to dissolve the reactants.

  • Add piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with 1 M hydrochloric acid until a precipitate is formed.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[2]

  • Dry the purified product in a vacuum oven.

Protocol 2: Pyridine-Catalyzed Solvent-Free Synthesis

This protocol offers a more environmentally friendly approach by avoiding the use of a solvent.

Materials:

  • 4-Acetylbenzaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Pyridine (catalytic amount, e.g., 5-10 mol%)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-acetylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the mixture in an oil bath or heating mantle at 100 °C with stirring for 2-4 hours. The reaction mixture will become a melt and then solidify as the product forms.

  • Monitor the reaction for the cessation of carbon dioxide evolution.

  • Cool the reaction mixture to room temperature.

  • Dissolve the solid in a minimal amount of hot ethanol.

  • Pour the solution into ice-cold water and acidify with 1 M hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture for purification.[2]

  • Dry the final product under vacuum.

Mandatory Visualizations

Knoevenagel Condensation Workflow

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation synthesis of this compound.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Acetylbenzaldehyde Malonic Acid Reaction Heating & Stirring (Ethanol or Solvent-Free) Reactants->Reaction Mixing Catalyst Piperidine or Pyridine Catalyst->Reaction Workup Acidification & Precipitation Reaction->Workup Cooling Purification Recrystallization Workup->Purification Isolation Product This compound Purification->Product Drying

Caption: Experimental workflow for Knoevenagel condensation.

Potential Anti-inflammatory Signaling Pathway

Cinnamic acid derivatives have been reported to exhibit anti-inflammatory effects. A plausible mechanism involves the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates a potential signaling cascade that could be modulated by this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Target This compound Target->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its structure, featuring a substituted phenyl ring and a reactive propenoic acid moiety, makes it a versatile building block for more complex molecules. This document provides detailed application notes and protocols for the synthesis of this compound via a Knoevenagel condensation, a variation of the aldol (B89426) condensation.

Overview of the Synthesis

The synthesis of this compound is effectively achieved through the Knoevenagel condensation of 4-acetylbenzaldehyde (B1276866) with malonic acid.[1] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270).[1][2] The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-acetylbenzaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired α,β-unsaturated carboxylic acid. The use of pyridine as a solvent can facilitate the decarboxylation step in what is known as the Doebner modification.[3]

Data Presentation

Table 1: Reactants and Product Information
Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
4-Acetylbenzaldehyde4-acetylbenzaldehydeC₉H₈O₂148.16Starting Material
Malonic AcidPropanedioic acidC₃H₄O₄104.06Starting Material
PiperidinePiperidineC₅H₁₁N85.15Catalyst
PyridinePyridineC₅H₅N79.10Catalyst/Solvent
This compound(2E)-3-(4-acetylphenyl)prop-2-enoic acidC₁₁H₁₀O₃190.19Product
Table 2: Reaction Conditions and Yields
CatalystSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
PiperidineEthanol (B145695)Reflux4 - 670 - 85
PyridinePyridine80 - 1002 - 470 - 85
Table 3: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Physical StateSolid
Melting PointTheoretical: 220-225 °C[4]
SolubilityModerately soluble in ethanol and DMSO[4]
¹H NMR (DMSO-d₆, 400 MHz)
δ 12.55 (s, 1H)Carboxylic acid proton (-COOH)
δ 8.01 (d, J = 8.4 Hz, 2H)Aromatic protons ortho to acetyl group
δ 7.78 (d, J = 8.4 Hz, 2H)Aromatic protons meta to acetyl group
δ 7.65 (d, J = 16.0 Hz, 1H)Vinylic proton β to carbonyl
δ 6.68 (d, J = 16.0 Hz, 1H)Vinylic proton α to carbonyl
δ 2.60 (s, 3H)Acetyl group protons (-COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)
δ 197.5Acetyl carbonyl carbon
δ 167.2Carboxylic acid carbonyl carbon
δ 142.8Vinylic carbon β to carbonyl
δ 139.1Aromatic quaternary carbon
δ 138.4Aromatic quaternary carbon
δ 129.8Aromatic CH
δ 128.6Aromatic CH
δ 120.2Vinylic carbon α to carbonyl
δ 27.0Acetyl methyl carbon

Experimental Protocols

Protocol 1: Synthesis of this compound using Piperidine as a Catalyst in Ethanol

This protocol is adapted from the general procedure for the Doebner modification of the Knoevenagel condensation.

Materials:

  • 4-Acetylbenzaldehyde

  • Malonic acid

  • Piperidine

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 250 mL round-bottom flask, combine 4-acetylbenzaldehyde (1.48 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Add 50 mL of 95% ethanol to the flask.

  • To this mixture, add piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

  • Acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This will cause the product to precipitate.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Knoevenagel condensation.

Experimental Workflow

experimental_workflow start Start reactants Combine 4-Acetylbenzaldehyde, Malonic Acid, Ethanol, and Piperidine start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water and Acidify with HCl cool->precipitate filter Vacuum Filter to Collect Crude Product precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Purified Product recrystallize->dry end End Product: this compound dry->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring an α,β-unsaturated carboxylic acid and an acetyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds and a scaffold for the development of therapeutic agents.[3][4] Derivatives of this compound have shown potential as anticancer and anti-inflammatory agents.[1][3] This document provides a detailed overview of the synthesis of this compound, focusing on the prevalent Knoevenagel-Doebner condensation method, and explores its applications in drug development. While the user inquired about the Michael addition, the Knoevenagel-Doebner condensation is the most commonly cited and well-documented method for the synthesis of this specific compound.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 18910-24-2[1][2][3]
Molecular Formula C₁₁H₁₀O₃[1][2][3]
Molecular Weight 190.19 g/mol [1][2][3]
IUPAC Name This compound[1][2]
Melting Point 220-225 °C (predicted)[3]
Solubility Moderately soluble in ethanol (B145695) and DMSO[3]

Synthesis of this compound via Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[5][6] The Doebner modification of this reaction utilizes malonic acid as the active methylene (B1212753) compound and a weak base, such as pyridine (B92270) or piperidine, as a catalyst. This modification is particularly useful as it is often followed by a decarboxylation step.[5][7]

Reaction Scheme:

4-Acetylbenzaldehyde reacts with malonic acid in the presence of a basic catalyst (e.g., piperidine) to yield this compound.

Experimental_Workflow start Start reactants 1. Mix 4-Acetylbenzaldehyde, Malonic Acid, and Ethanol start->reactants end End catalyst 2. Add Piperidine/Pyridine reactants->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool acidify 5. Acidify with dilute HCl cool->acidify filter 6. Isolate product by vacuum filtration acidify->filter wash 7. Wash with cold water filter->wash recrystallize 8. Recrystallize from Ethanol wash->recrystallize dry 9. Dry under vacuum recrystallize->dry characterize 10. Characterize Product (Melting Point, Spectroscopy) dry->characterize characterize->end Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes SIRT2 SIRT2 SIRT2->Proliferation Promotes Derivative 3-(4-Acetylphenyl)prop-2-enoic acid Derivative Derivative->EGFR Inhibits Derivative->SIRT2 Inhibits

References

Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid. The synthesis is achieved through a Knoevenagel-Doebner condensation, a reliable and efficient method for forming carbon-carbon bonds. The protocol outlines the reaction of 4-acetylbenzaldehyde (B1276866) with malonic acid, utilizing pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638). This method is well-suited for researchers in organic synthesis and drug development, offering good yields and a straightforward procedure. This document includes a step-by-step experimental protocol, a summary of quantitative data, and expected characterization data for the final product.

Introduction

This compound is a derivative of cinnamic acid featuring an acetyl group on the phenyl ring.[1] This functional group makes it a valuable intermediate in the synthesis of various more complex organic molecules and active pharmaceutical ingredients.[1] The α,β-unsaturated carboxylic acid moiety is a key feature, allowing for a range of chemical transformations. The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that employs a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine.[1] It is particularly effective for the condensation of aldehydes with compounds containing an active methylene (B1212753) group, such as malonic acid.[1] The reaction proceeds via a nucleophilic addition followed by dehydration and, in the case of malonic acid, a subsequent decarboxylation to yield the α,β-unsaturated acid.[1]

Experimental Protocol

The synthesis of this compound is performed via the Knoevenagel-Doebner condensation of 4-acetylbenzaldehyde and malonic acid.

Materials and Reagents:

  • 4-Acetylbenzaldehyde (C₉H₈O, MW: 148.16 g/mol )

  • Malonic Acid (CH₂(COOH)₂, MW: 104.06 g/mol )

  • Pyridine (C₅H₅N, MW: 79.10 g/mol ), anhydrous

  • Piperidine (C₅H₁₁N, MW: 85.15 g/mol )

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Ethanol (C₂H₅OH)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker (250 mL)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzaldehyde (7.41 g, 50 mmol, 1.0 eq) and malonic acid (6.24 g, 60 mmol, 1.2 eq).

  • Addition of Solvent and Catalyst: Add 25 mL of anhydrous pyridine to the flask to dissolve the solids. To this solution, add piperidine (0.42 g, 0.5 mL, 5 mmol, 0.1 eq) as a catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 115°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a 250 mL beaker containing 100 mL of an ice-cold 2M hydrochloric acid solution. Stir the mixture vigorously. A precipitate of the crude product will form.

  • Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 30 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValue
Reactants
4-Acetylbenzaldehyde7.41 g (50 mmol, 1.0 eq)
Malonic Acid6.24 g (60 mmol, 1.2 eq)
Catalyst & Solvent
Pyridine (Solvent)25 mL
Piperidine (Catalyst)0.5 mL (5 mmol, 0.1 eq)
Reaction Conditions
TemperatureReflux (~115°C)
Time3-4 hours
Product
NameThis compound
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
Theoretical Yield9.51 g
Expected Results
AppearanceWhite to pale yellow solid
Expected Yield70-85% (6.66 - 8.08 g)
Melting Point221-224°C
Characterization Data
¹H NMR (DMSO-d₆, 400 MHz)δ 12.5 (s, 1H, -COOH), 8.00 (d, 2H), 7.75 (d, 2H), 7.65 (d, 1H, J=16 Hz), 6.70 (d, 1H, J=16 Hz), 2.60 (s, 3H, -COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 197.5, 167.0, 142.5, 139.0, 138.0, 129.5, 128.5, 121.0, 27.0
IR (KBr, cm⁻¹)~3000-2500 (broad, O-H), ~1685 (C=O, acid), ~1660 (C=O, ketone), ~1605 (C=C)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Mix Reactants (4-Acetylbenzaldehyde, Malonic Acid, Pyridine, Piperidine) reflux 2. Heat to Reflux (115°C, 3-4h) reactants->reflux Stirring cool 3. Cool to RT reflux->cool precipitate 4. Precipitate in ice-cold 2M HCl cool->precipitate filtrate1 5. Vacuum Filter & Wash with Water precipitate->filtrate1 recrystallize 6. Recrystallize (Ethanol/Water) filtrate1->recrystallize Crude Product filtrate2 7. Vacuum Filter recrystallize->filtrate2 dry 8. Dry Product filtrate2->dry final_product final_product dry->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the NMR Analysis of 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(4-Acetylphenyl)prop-2-enoic acid, a versatile intermediate in organic synthesis. Included are predicted spectral data, comprehensive experimental protocols, and graphical representations of the molecular structure and analytical workflow. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous compounds, including substituted cinnamic acids and other aromatic ketones.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~12.5br s-1HCOOH
~8.00d~8.52HAr-H (ortho to acetyl)
~7.70d~8.52HAr-H (meta to acetyl)
~7.65d~16.01H=CH- (β to COOH)
~6.60d~16.01H=CH- (α to COOH)
~2.60s-3H-COCH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~197.5C=O (acetyl)
~167.0C=O (acid)
~143.0=CH- (β to COOH)
~139.0Ar-C (ipso to acetyl)
~138.5Ar-C (ipso to vinyl)
~129.5Ar-CH (ortho to acetyl)
~128.5Ar-CH (meta to acetyl)
~120.0=CH- (α to COOH)
~27.0-COCH₃

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to the good solubility of the compound and the ability to observe the acidic proton of the carboxylic acid.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

NMR Spectrometer Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard for obtaining singlet peaks for each carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of 240 ppm (from -10 to 230 ppm) will cover the expected chemical shift range.[3][4][5]

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Structure of this compound with atom numbering.

Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Up ¹H and ¹³C Experiments instrument->setup acquire Acquire Spectra setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int assign Assign Signals ref_int->assign structure Confirm Structure and Purity assign->structure report Generate Report structure->report

Caption: Workflow for NMR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, is a derivative of cinnamic acid with potential applications in pharmaceuticals and material science.[1] As with many organic compounds intended for these applications, achieving high purity is critical. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification and analysis of such compounds due to its high resolution and sensitivity.[2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

The methodology is based on the common principles for the separation of cinnamic acid and its derivatives, which typically employ a C18 stationary phase.[2][3] The mobile phase consists of an organic solvent and an acidified aqueous phase to ensure the protonation of the carboxylic acid group, leading to improved retention and peak shape.[2][3]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-acetylcinnamic acid[1]
UV Absorbance Maximum approx. 280 nm

Experimental Protocols

This protocol outlines the necessary steps for the analytical or preparative HPLC purification of this compound.

Materials and Reagents
  • This compound (crude sample)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Mobile Phase Preparation (Phosphate Buffer, pH 3)
  • To prepare a 1000 ml phosphate buffer, dissolve 0.136 g of potassium dihydrogen phosphate in 1000 ml of HPLC-grade water.[4]

  • Adjust the pH of the solution to 3.0 ± 0.1 with ortho-phosphoric acid.[4]

  • The mobile phase is a 50:50 (v/v) mixture of acetonitrile and the phosphate buffer.[4]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for approximately 10 minutes using a sonicator before use.[4]

Sample Preparation
  • Accurately weigh a known amount of the crude this compound.

  • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Parameters

The following table summarizes the recommended HPLC conditions for the purification of this compound.

ParameterRecommended Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Acetonitrile : Phosphate buffer (pH 3) (50:50, v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 20 µL[4]
Detection Wavelength 280 nm
Run Time 20 minutes[4]
Purification Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure there are no interfering peaks.

  • Inject the prepared sample solution onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fraction for purity.

  • If necessary, repeat the injection and collection process to obtain the desired amount of purified product.

  • After purification, evaporate the solvent from the collected fractions to obtain the purified solid compound.

Experimental Workflow

HPLC_Purification_Workflow A Sample Preparation (Dissolve and Filter) C Sample Injection A->C B HPLC System Equilibration B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (280 nm) D->E F Fraction Collection E->F G Purity Analysis F->G H Solvent Evaporation F->H I Purified Compound H->I

Caption: Workflow for the HPLC purification of this compound.

Data Presentation

The following table summarizes the key quantitative parameters of the HPLC method.

ParameterValue
Column Type C18
Column Dimensions 150 mm x 4.6 mm
Particle Size 5 µm
Mobile Phase Acetonitrile : Phosphate buffer (pH 3) (50:50, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection Wavelength 280 nm
Expected Purity >98%

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The use of a C18 reversed-phase column with an acetonitrile and acidified water mobile phase allows for efficient separation and purification of the target compound. The provided workflow and parameters can be adapted for both analytical and preparative scale purification, making it a valuable resource for researchers and professionals in drug development and related fields.

References

Application Notes and Protocols: FT-IR Spectrum of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Acetylphenyl)prop-2-enoic acid. The characteristic vibrational frequencies of the functional groups present in the molecule are summarized. A comprehensive experimental protocol for sample preparation and spectral acquisition using the Potassium Bromide (KBr) pellet method is described. This guide is intended for researchers, scientists, and drug development professionals utilizing FT-IR spectroscopy for the structural characterization of organic compounds.

Introduction

This compound, also known as 4-acetylcinnamic acid, is a derivative of cinnamic acid containing an acetyl group on the phenyl ring.[1][2] FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. This application note details the expected FT-IR spectral data and provides a step-by-step protocol for obtaining a high-quality spectrum of this compound.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include a carboxylic acid, a carbon-carbon double bond (alkene), a para-substituted aromatic ring, and a ketone. The expected vibrational frequencies are summarized in Table 1, based on typical values for these functional groups found in similar molecules.[3][4][5]

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3100-3000MediumC-H stretchAromatic & Vinylic
~1710-1680StrongC=O stretchCarboxylic Acid
~1680-1660StrongC=O stretchKetone (Aryl)
~1640-1620MediumC=C stretchAlkene
~1600, ~1580, ~1450Medium to WeakC=C stretchAromatic Ring
~1420-1380MediumO-H bendCarboxylic Acid
~1360MediumC-H bendMethyl (from Acetyl)
~980Strong=C-H bend (out-of-plane)trans-Alkene
~850-800StrongC-H bend (out-of-plane)1,4-Disubstituted (para) Aromatic Ring

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This protocol provides a detailed methodology for the preparation of a solid sample of this compound for analysis by FT-IR spectroscopy using the KBr pellet technique.[6][7][8]

3.1. Materials and Equipment

  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), finely ground and dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

3.2. Sample Preparation

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[7] Transfer both to a clean, dry agate mortar.

  • Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize light scattering.[9]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.[7]

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet. A good pellet should be clear and free of cracks.

3.3. Data Acquisition

  • Background Spectrum: Place an empty sample holder or a blank KBr pellet in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder of the spectrometer.

  • Spectral Measurement: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3][6] The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Analysis: Process the acquired spectrum to identify the wavenumbers of the absorption peaks and compare them with the expected values.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample and KBr grind Grind and Mix weigh->grind load Load into Pellet Die grind->load press Press into Pellet load->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process interpret Interpret and Assign Peaks process->interpret

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This application note provides a comprehensive overview of the expected FT-IR spectrum of this compound and a detailed protocol for its experimental determination. The provided data and methodologies will be a valuable resource for researchers in the fields of chemistry and drug development for the structural elucidation and quality control of this and similar compounds.

References

Application Notes & Protocols: Synthesis and Application of Chalcone Derivatives from 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propene-1-one backbone, are a significant class of compounds that serve as precursors for all flavonoids.[1][2] These molecules exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, owing to their reactive α,β-unsaturated carbonyl system.[2][3] The synthesis of novel chalcone (B49325) derivatives is a key focus in medicinal chemistry for the development of new therapeutic agents.[4]

This document provides detailed protocols for the synthesis of chalcone derivatives using 3-(4-Acetylphenyl)prop-2-enoic acid as the starting ketone. The primary synthetic route employed is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde.[5][6] We further detail the protocols for evaluating the biological activities of these synthesized derivatives and discuss their potential therapeutic applications.

Experimental and Synthesis Workflow

The overall process for synthesizing and evaluating chalcone derivatives from this compound involves synthesis, purification, characterization, and subsequent biological screening.

G start Start: Reagents reagents This compound + Substituted Aromatic Aldehyde start->reagents synthesis Synthesis: Claisen-Schmidt Condensation reagents->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (Recrystallization / Chromatography) workup->purification product Pure Chalcone Derivative purification->product characterization Structural Characterization (NMR, IR, Mass Spec) product->characterization screening Biological Activity Screening (Anticancer, Antimicrobial, etc.) product->screening end End: Data Analysis characterization->end screening->end G chalcone Chalcone Derivative dr Death Receptors (e.g., DR4, DR5) chalcone->dr Upregulates cas8 Caspase-8 Activation dr->cas8 Activates cas3 Caspase-3 Activation (Executioner Caspase) cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck cross-coupling reaction.

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Typical yields for the Aldol or Knoevenagel condensation range from 60-70%.[1] Optimized Perkin reactions can achieve yields of 70-75%, with some reports of up to 80-85%. A specific Mizoroki-Heck cross-coupling protocol has been reported to achieve a yield of up to 91%.[1]

Q3: What are the key parameters to control for optimizing the yield?

A3: Key parameters to optimize include reaction temperature, choice of catalyst and its concentration, selection of solvent, and reaction time. For condensation reactions like the Knoevenagel and Perkin, the removal of water as a byproduct is also a critical factor.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as an ethanol/water mixture. The work-up procedure often involves acidification to precipitate the crude product, followed by vacuum filtration and washing with cold water to remove inorganic salts.

Troubleshooting Guides

Low Yield in Knoevenagel Condensation

Problem: The yield of this compound from the Knoevenagel condensation of 4-acetylbenzaldehyde (B1276866) and malonic acid is significantly lower than expected.

dot

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Potential Cause Troubleshooting Steps Rationale
Inactive or Inefficient Catalyst Use a fresh or recently purified catalyst (e.g., piperidine (B6355638), pyridine). Consider using a more active catalyst system if necessary. Optimize the catalyst loading; too much can lead to side reactions.The basic catalyst is essential for the deprotonation of the active methylene (B1212753) compound. If the catalyst is old or impure, its activity may be compromised, leading to a slow or incomplete reaction.
Suboptimal Reaction Conditions Optimize the reaction temperature. While some Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.The rate of the Knoevenagel condensation is sensitive to temperature and reaction time. Insufficient heating or time may result in an incomplete reaction.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous reagents. If the reaction is conducted in a solvent where azeotropic removal of water is possible, use a Dean-Stark apparatus. Alternatively, molecular sieves can be added to the reaction mixture to sequester the water produced.The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired product.
Impure Reactants Ensure the 4-acetylbenzaldehyde and malonic acid are of high purity. If necessary, purify the starting materials before use. For example, 4-acetylbenzaldehyde can be prone to oxidation to the corresponding carboxylic acid.Impurities in the starting materials can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
Issues in Perkin Reaction

Problem: The Perkin reaction for the synthesis of this compound is resulting in a low yield or the formation of byproducts.

Potential Cause Troubleshooting Steps Rationale
Presence of Moisture Use anhydrous acetic anhydride (B1165640) and sodium acetate (B1210297). Ensure all glassware is thoroughly dried before use.Acetic anhydride is readily hydrolyzed by water, which will reduce its effective concentration and inhibit the reaction.
Impure Aldehyde Use freshly distilled 4-acetylbenzaldehyde.Aromatic aldehydes can oxidize upon exposure to air to form the corresponding carboxylic acid, which will not participate in the desired reaction.
Suboptimal Temperature or Reaction Time The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours). Ensure the reaction is maintained at the appropriate temperature for a sufficient duration.Insufficient heat or reaction time will lead to incomplete conversion of the starting materials.
Formation of Resinous Byproducts Avoid exceeding the recommended reaction temperature. Ensure the 4-acetylbenzaldehyde is pure, as impurities can catalyze polymerization.At high temperatures and under basic conditions, side reactions such as the self-condensation of the aldehyde can occur, leading to the formation of dark, resinous materials.

Data Presentation

Synthesis Method Starting Materials Catalyst/Base Typical Solvent Typical Temperature Typical Yield
Knoevenagel Condensation 4-acetylbenzaldehyde, Malonic acidPiperidine or Pyridine (B92270)Ethanol or Pyridine80-120°C60-70%[1]
Perkin Reaction 4-acetylbenzaldehyde, Acetic anhydrideSodium acetate or Potassium acetateNone (neat)~180°C70-75%
Mizoroki-Heck Cross-Coupling 4-bromoacetophenone, Acrylic acidPalladium N-heterocyclic carbene (NHC) catalystWater or DMF90-110°Cup to 91%[1]

Experimental Protocols

Knoevenagel Condensation Protocol

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Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 4-acetylbenzaldehyde, malonic acid, and pyridine Catalyst Add piperidine Reactants->Catalyst Heat Heat at 80°C for 2-4 hours Catalyst->Heat Cool Cool to room temperature Heat->Cool Acidify Pour into dilute HCl Cool->Acidify Filter Vacuum filter the precipitate Acidify->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol/water Wash->Recrystallize

Caption: Experimental workflow for the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture in an oil bath at 80°C for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual salts. The crude this compound can then be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Perkin Reaction Protocol

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Perkin_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 4-acetylbenzaldehyde, acetic anhydride, and sodium acetate Heat Heat at 180°C for 3-8 hours Reactants->Heat Cool Cool slightly and pour into water Heat->Cool Neutralize Add Na2CO3 solution until alkaline Cool->Neutralize Steam_Distill Steam distill to remove unreacted aldehyde Neutralize->Steam_Distill Filter_Resin Filter to remove resinous byproducts Steam_Distill->Filter_Resin Acidify Acidify filtrate with HCl Filter_Resin->Acidify Isolate Collect precipitate by vacuum filtration Acidify->Isolate

Caption: Experimental workflow for the Perkin reaction.

  • Reaction Setup: In a round-bottom flask fitted with an air condenser, combine 4-acetylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Heating: Heat the mixture in an oil bath to approximately 180°C for 3-8 hours.

  • Work-up: Allow the reaction mixture to cool slightly and then pour it into a beaker of cold water with stirring.

  • Neutralization: Add a saturated solution of sodium carbonate to the mixture until it is alkaline. This step neutralizes any remaining acetic anhydride and converts the product to its soluble sodium salt.

  • Purification: Any unreacted aldehyde can be removed by steam distillation. After cooling, the solution is filtered to remove any resinous byproducts.

  • Precipitation: The filtrate is then acidified with concentrated hydrochloric acid, causing the this compound to precipitate.

  • Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Mizoroki-Heck Cross-Coupling Protocol

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Heck_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 4-bromoacetophenone, acrylic acid, and base in water/DMF Catalyst Add Pd-NHC catalyst Reactants->Catalyst Heat Heat at 90-110°C for 2 hours Catalyst->Heat Cool Cool to room temperature Heat->Cool Acidify Acidify with dilute HCl Cool->Acidify Extract Extract with an organic solvent Acidify->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify

Caption: Experimental workflow for the Mizoroki-Heck reaction.

  • Reaction Setup: In a reaction vessel, combine 4-bromoacetophenone (1.0 mmol), acrylic acid (1.5 mmol), and a suitable base (e.g., K₂CO₃ or Et₃N) in water or DMF.[1]

  • Catalyst Addition: Add the palladium N-heterocyclic carbene (NHC) catalyst (e.g., 0.5 mol%).[1]

  • Heating: Heat the reaction mixture at 90-110°C for approximately 2 hours under an inert atmosphere.[1]

  • Work-up: After cooling the reaction to room temperature, acidify the mixture with dilute hydrochloric acid.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

References

Purification challenges of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Acetylphenyl)prop-2-enoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing this compound?

A1: Impurities largely depend on the synthetic route employed. For common condensation reactions like the Knoevenagel or Claisen-Schmidt, you can expect to find:

  • Unreacted Starting Materials: Such as 4-acetylbenzaldehyde (B1276866) and malonic acid.[1]

  • Catalyst Residues: Basic catalysts like piperidine (B6355638) or pyridine (B92270) may be present.[1]

  • Side-Reaction Products: These can include decarboxylated derivatives or products from the self-condensation of starting materials, which can lead to a complex mixture.[1][2]

  • Geometric Isomers: While the (E)-isomer is thermodynamically more stable, trace amounts of the (Z)-isomer may form.[3]

Q2: My final product has a persistent yellow or brown color. How can I remove it?

A2: Colored impurities are common in condensation reactions. To decolorize the product, you can perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal (typically 1-2% w/w) to the hot, dissolved solution of your crude product. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. To resolve this:

  • Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Use a Different Solvent System: The compound is moderately soluble in polar solvents like ethanol (B145695) and DMSO and insoluble in nonpolar ones like hexane (B92381) or toluene.[4] Try a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Lower the Crystallization Temperature: After dissolving, try cooling the solution very slowly, perhaps by placing the flask in a large, insulated container to promote gradual crystal formation.

Q4: What is the best solvent for recrystallizing this compound?

A4: Based on its solubility profile, ethanol is a good starting point.[4] You may need to use a mixed solvent system, such as ethanol/water, to achieve optimal crystal formation and purity. The ideal solvent or system should dissolve the compound when hot but have low solubility when cold.

Q5: How should I store the purified this compound to prevent degradation?

A5: The compound contains an α,β-unsaturated system that can undergo [2+2] cycloaddition when exposed to UV light.[4] Therefore, it is crucial to store the purified solid in a well-sealed, amber-colored vial or a container protected from light. Storage in a cool, dry place is also recommended to maintain long-term stability.

Troubleshooting Guides

Guide 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Product is still colored (yellow/brown) Highly colored, polar impurities are present.Perform an activated charcoal treatment during the recrystallization process.
Melting point is broad or lower than the expected ~220-225°C[4] The product is still wet or contains impurities.Ensure the product is thoroughly dried under a vacuum. If the melting point is still low, a second recrystallization or column chromatography may be necessary.
Extra peaks observed in ¹H NMR or HPLC analysis Co-crystallization of impurities (e.g., starting materials, side-products).If recrystallization fails to remove the impurity, purification by flash column chromatography is recommended. A silica (B1680970) gel stationary phase with an ethyl acetate (B1210297)/hexane mobile phase is a common starting point.
Very low yield after recrystallization The compound is too soluble in the chosen cold solvent, or too much solvent was used.Reduce the amount of solvent used for dissolution. After crystallization, cool the filtrate in an ice bath to maximize the recovery of the dissolved product. Consider switching to a solvent in which the compound is less soluble.
Guide 2: Issues with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of spots on TLC The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. For this acidic compound, adding a small amount of acetic acid (~0.5-1%) to the mobile phase (e.g., ethyl acetate/hexane) can reduce tailing and improve separation.
Product is streaking on the column/TLC plate The compound is highly polar and interacting strongly with the silica gel. The column may be overloaded.Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid group. Ensure the amount of crude product loaded is not more than 5-10% of the mass of the silica gel.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate relative to hexane. A final flush with a highly polar solvent like methanol (B129727) may be needed.

Quantitative Data Summary

Table 1: Solubility and Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[1][4]
Molecular Weight 190.19 g/mol [1][4]
Theoretical Melting Point 220–225 °C[4]
Solubility in Ethanol Moderately soluble (~50 mg/mL at 25°C)[4]
Solubility in DMSO Moderately soluble (~50 mg/mL at 25°C)[4]
Solubility in Hexane/Toluene Insoluble[4]

Table 2: Comparison of Synthesis Methods & Purification Outcomes

Synthesis MethodTypical YieldTypical PurityCommon Purification MethodReference
Aldol Condensation 60–70%Variable, often requires significant purification.Recrystallization, Column Chromatography[2][4]
Knoevenagel/Malonic Acid-Based 70–85%Good, but may contain starting materials.Recrystallization[1]
Mizoroki-Heck Cross-Coupling ~91%>98% (by HPLC)Filtration/Recrystallization[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are present or if a charcoal treatment was performed, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat. Slowly add warm water dropwise until the solution becomes persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., 30:70 ethyl acetate:hexane with 0.5% acetic acid) that provides good separation and gives the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like acetone. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to run the solvent through the column. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (from synthesis) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Analysis1 Purity Check (TLC, Melting Point) Recrystallization->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Purity OK Chromatography Column Chromatography Analysis1->Chromatography Purity Not OK Analysis2 Purity Check (TLC, NMR, HPLC) Chromatography->Analysis2 Analysis2->Pure

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt Fails q1 Does the product 'oil out'? start->q1 a1_yes Add more hot solvent or use a mixed-solvent system (e.g., Ethanol/Water) q1->a1_yes Yes q2 Is the final yield very low? q1->q2 No a2_yes Reduce initial solvent volume. Cool filtrate in an ice bath. q2->a2_yes Yes q3 Is the product still impure (low/broad melting point)? q2->q3 No a3_yes Consider Column Chromatography q3->a3_yes Yes end Review Protocol q3->end No

Caption: Troubleshooting decision tree for common recrystallization issues.

Impurity_Source cluster_synthesis Synthesis Route cluster_impurities Likely Impurities s1 Aldol / Claisen-Schmidt Condensation i1 Unreacted 4-acetylbenzaldehyde s1->i1 i3 Side-Reaction Byproducts s1->i3 i4 Residual Base Catalyst (e.g., Piperidine) s1->i4 s2 Knoevenagel Condensation s2->i1 i2 Unreacted Malonic Acid s2->i2 s2->i4

Caption: Relationship between synthesis route and potential impurities.

References

Technical Support Center: Synthesis of 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-acetylphenyl)prop-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis of this compound, primarily through Knoevenagel condensation and Perkin reaction routes.

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1]

  • Knoevenagel Condensation: This reaction involves the condensation of 4-acetylbenzaldehyde (B1276866) with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst such as piperidine (B6355638) or pyridine (B92270).[2][3] The initial condensation product undergoes subsequent decarboxylation to yield the desired α,β-unsaturated acid.[2]

  • Perkin Reaction: This method utilizes the condensation of 4-acetylbenzaldehyde with an acid anhydride (B1165640) (e.g., acetic anhydride) and an alkali salt of the corresponding acid (e.g., sodium acetate) as a weak base.[4][5]

Q2: I am getting a low yield in my Knoevenagel condensation. What are the potential causes and how can I improve it?

A2: Low yields in the Knoevenagel condensation can be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction typically requires heating. A temperature range of 80–120°C is generally recommended.[2] Insufficient heat can lead to an incomplete reaction.

  • Catalyst Choice and Amount: The choice and amount of catalyst are crucial. Piperidine is a commonly used and effective catalyst.[3] Pyrrolidine has been shown to be even more effective in some cases, leading to higher conversions with smaller amounts.[6] Ensure the catalyst is not degraded and is used in an appropriate molar ratio.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Stoichiometry of Reactants: An improper ratio of 4-acetylbenzaldehyde to malonic acid can affect the yield. Using a slight excess of malonic acid can sometimes be beneficial.

Q3: I am observing a significant amount of a side product that is not my desired compound. What could it be?

A3: Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. The most common side products are:

  • Decarboxylated Starting Material: If the reaction temperature is too high or the heating is prolonged, the malonic acid can decarboxylate to form acetic acid and CO2 before reacting with the aldehyde.

  • Michael Adduct: The enolate of malonic acid can act as a nucleophile and attack the β-carbon of the newly formed α,β-unsaturated product in a Michael addition reaction.[7] This is more likely to occur if a strong base is used.

  • Self-Condensation of Aldehyde: While less common with weak bases like piperidine and pyridine, stronger bases can promote the self-condensation of 4-acetylbenzaldehyde.

Q4: How can I minimize the formation of the Michael addition side product?

A4: To minimize the formation of the Michael adduct, consider the following:

  • Use a Weak Base: Employ a weak base catalyst like piperidine or pyridine instead of stronger bases such as sodium hydroxide (B78521) or potassium carbonate.[2]

  • Control Stoichiometry: Avoid a large excess of the active methylene compound (malonic acid).

  • Temperature Control: Running the reaction at the lower end of the effective temperature range can sometimes reduce the rate of the Michael addition relative to the desired condensation.

Q5: My product appears to be contaminated with unreacted 4-acetylbenzaldehyde. How can I effectively remove it?

A5: Unreacted 4-acetylbenzaldehyde can often be removed during the work-up and purification steps:

  • Aqueous Wash: During the work-up, washing the organic layer with an aqueous solution of sodium bisulfite can help to remove residual aldehyde by forming a water-soluble adduct.

  • Recrystallization: A carefully chosen recrystallization solvent can effectively separate the more polar this compound from the less polar 4-acetylbenzaldehyde. A mixed solvent system like ethanol (B145695)/water is often effective.[2]

  • Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be used for purification. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) will typically elute the aldehyde before the desired carboxylic acid.

Q6: What is the best way to purify the final product?

A6: Recrystallization is the most common and efficient method for purifying crude this compound.

  • Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol and water is a good starting point.[2] Other potential solvents include acetic acid or other alcohol/water mixtures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Data Presentation

Table 1: Influence of Catalyst on the Knoevenagel Condensation of 4-acetylbenzaldehyde with Malonic Acid

CatalystTemperature (°C)Typical Yield (%)Purity (%)Reference
Piperidine60-10070-85>95[2]
Pyridine80-12070-85>95[2]

Note: The purity is typically determined by HPLC after recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 4-acetylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-115°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water and acidify with hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the purified crystals under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_Knoevenagel Knoevenagel Condensation cluster_Perkin Perkin Reaction 4-Acetylbenzaldehyde_K 4-Acetylbenzaldehyde Product_K This compound 4-Acetylbenzaldehyde_K->Product_K Condensation & Decarboxylation Malonic_Acid Malonic Acid Malonic_Acid->Product_K Piperidine_Pyridine Piperidine / Pyridine (Catalyst) Piperidine_Pyridine->Product_K 4-Acetylbenzaldehyde_P 4-Acetylbenzaldehyde Product_P This compound 4-Acetylbenzaldehyde_P->Product_P Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product_P Sodium_Acetate Sodium Acetate (Base) Sodium_Acetate->Product_P

Caption: Primary synthetic routes to this compound.

Side_Reactions Main_Reaction Knoevenagel Condensation Desired_Product This compound Main_Reaction->Desired_Product Desired Pathway Side_Product_1 Michael Adduct Desired_Product->Side_Product_1 Michael Addition Side_Product_2 Aldehyde Self-Condensation Product Side_Product_3 Decarboxylation of Malonic Acid Malonic_Acid_Enolate Malonic Acid Enolate Malonic_Acid_Enolate->Side_Product_1 Malonic_Acid_Enolate->Side_Product_3 Decarboxylation 4_Acetylbenzaldehyde 4-Acetylbenzaldehyde 4_Acetylbenzaldehyde->Side_Product_2 Self-Condensation High_Temp High Temperature High_Temp->Side_Product_3 Strong_Base Strong Base Strong_Base->Side_Product_2

Caption: Common side reactions in the Knoevenagel synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions: - Temperature - Time - Catalyst Start->Check_Reaction_Conditions Analyze_Crude_Product Analyze Crude Product (TLC, HPLC, NMR) Check_Reaction_Conditions->Analyze_Crude_Product Identify_Impurity Identify Major Impurity Analyze_Crude_Product->Identify_Impurity Unreacted_Starting_Material Unreacted Starting Material Identify_Impurity->Unreacted_Starting_Material Starting Material Side_Product Known Side Product Identify_Impurity->Side_Product Side Product Unknown_Impurity Unknown Impurity Identify_Impurity->Unknown_Impurity Unknown Optimize_Reaction Optimize Reaction: - Adjust Temperature/Time - Change Catalyst/Solvent Unreacted_Starting_Material->Optimize_Reaction Side_Product->Optimize_Reaction Characterize_Unknown Characterize Unknown (MS, NMR) Unknown_Impurity->Characterize_Unknown Improve_Workup Improve Work-up: - Aqueous Wash - Extraction pH Optimize_Reaction->Improve_Workup Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Improve_Workup->Optimize_Purification End Pure Product, Improved Yield Optimize_Purification->End Characterize_Unknown->Optimize_Purification

References

Technical Support Center: Purity Enhancement of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Acetylphenyl)prop-2-enoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist with challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the typical impurities?

A1: The most prevalent laboratory synthesis is the Knoevenagel condensation between 4-acetylbenzaldehyde (B1276866) and malonic acid, often catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270) in a solvent such as ethanol (B145695).[1] The primary impurities to expect are unreacted starting materials (4-acetylbenzaldehyde and malonic acid) and potential side-products like decarboxylated derivatives.[1]

Q2: My crude product appears oily or fails to solidify. What could be the cause?

A2: An oily product, a phenomenon known as "oiling out," can occur for several reasons. The presence of significant impurities can depress the melting point of the mixture below the temperature of the solution.[2] Additionally, if the solution is supersaturated and cools too rapidly, the compound may not have sufficient time to form a crystal lattice and will separate as a liquid.[2] The choice of solvent is also critical; a solvent in which the compound is excessively soluble at all temperatures can prevent crystallization.

Q3: I have low yield after recrystallization. How can I improve it?

A3: Low recovery is often due to using an excessive volume of solvent, where the compound remains significantly soluble even at low temperatures. To remedy this, minimize the amount of hot solvent used to just enough to dissolve the crude product. Washing the collected crystals with a large volume of solvent can also lead to product loss; always use a minimal amount of ice-cold solvent for washing.[2] It is also beneficial to cool the filtrate (mother liquor) in an ice bath after the initial filtration to induce further crystallization of the dissolved product.[2]

Q4: How can I effectively monitor the progress of the purification process?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification. By spotting the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of impurities. An effective purification will show the desired product as a single, strong spot in the lane corresponding to the recrystallized material, while impurities will be more prominent in the crude and mother liquor lanes. A suitable mobile phase for TLC analysis of cinnamic acid derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297), often with a small amount of acetic acid to ensure sharp spots.[3]

Q5: What are the best analytical methods to confirm the final purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, capable of detecting trace impurities and providing a purity percentage (e.g., >98%).[4] Spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for confirming the chemical structure and identifying the presence of any residual starting materials or byproducts.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling The compound is too soluble in the chosen solvent; the solution is not sufficiently concentrated.- Reheat the solution and boil off some of the solvent to increase the concentration. - If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing High level of impurities; cooling is too rapid; improper solvent choice.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification step like column chromatography to remove excess impurities before recrystallization.[2] - Experiment with a different solvent or a solvent/anti-solvent system.
Colored impurities in the final product Presence of colored byproducts from the synthesis.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. - Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Low recovery of pure product Using too much solvent; washing the crystals with warm or an excessive amount of solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Wash the collected crystals with a very small amount of ice-cold solvent. - Cool the mother liquor in an ice bath to recover more product.[2]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots (co-elution) The polarity of the mobile phase is too high or too low.- Adjust the solvent ratio of the mobile phase. For polar compounds on silica (B1680970) gel, increasing the polarity of the eluent (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) will increase the elution speed. - If compounds are very close in polarity, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Streaking or tailing of spots on TLC/column The compound is too polar for the mobile phase; the sample is overloaded on the column.- Add a small amount of a polar modifier like acetic acid or methanol (B129727) to the mobile phase to improve the peak shape of acidic compounds. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1:20 to 1:50 ratio of sample to stationary phase weight).[5]
Cracking of the silica gel bed The column was allowed to run dry; improper packing.- Always keep the solvent level above the top of the stationary phase. - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[5]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a sufficient volume of ethanol on a hot plate and add the minimum amount of hot ethanol to the flask to completely dissolve the crude product with gentle swirling.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or if decolorizing charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to obtain a dry powder (dry loading).[3] Carefully add the sample to the top of the column.[3]

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate with a small amount of acetic acid).[3] The less polar impurities will elute first, followed by the more polar desired product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity Achieved (HPLC) Expected Yield Advantages Disadvantages
Single Recrystallization 95-98%60-85%Simple, fast, and cost-effective for removing bulk impurities.May not remove impurities with similar solubility; yield can be moderate.
Multiple Recrystallizations >99%40-70%Can achieve very high purity.Lower overall yield due to product loss in each step; more time-consuming.
Column Chromatography >98%70-95%Excellent for separating compounds with different polarities, including starting materials and byproducts. High recovery is possible.More labor-intensive, requires larger volumes of solvent, and is more time-consuming than a single recrystallization.

Note: The values presented are typical estimates and can vary based on the initial purity of the crude product and the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation synthesis Crude this compound (from Knoevenagel Condensation) recrystallization Recrystallization (e.g., Ethanol/Water) synthesis->recrystallization Primary Purification column_chromatography Column Chromatography (Silica Gel) synthesis->column_chromatography Alternative/Further Purification tlc TLC Analysis recrystallization->tlc In-process Check pure_product Pure this compound recrystallization->pure_product column_chromatography->tlc Fraction Analysis column_chromatography->pure_product hplc HPLC for Purity (%) nmr_ftir NMR / FT-IR for Structure pure_product->hplc pure_product->nmr_ftir

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Crude Product check_purity Assess Purity (TLC) start->check_purity high_impurity High Impurity Content? check_purity->high_impurity Multiple Spots oily_or_colored Oily or Colored? check_purity->oily_or_colored Single Major Spot high_impurity->oily_or_colored No column Perform Column Chromatography high_impurity->column Yes recrystallize Perform Recrystallization oily_or_colored->recrystallize Not Colored/Oily charcoal Use Activated Charcoal during Recrystallization oily_or_colored->charcoal Colored check_yield Yield Acceptable? recrystallize->check_yield column->recrystallize For final polish charcoal->recrystallize final_product Pure Product check_yield->final_product Yes reprocess Re-process Mother Liquor check_yield->reprocess No reprocess->recrystallize

Caption: A logical troubleshooting workflow for the purification of this compound.

signaling_pathway cluster_pathway Prostaglandin Synthesis Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation bind to receptors target_compound This compound (and other NSAIDs) target_compound->cox Inhibition

Caption: The inhibitory effect of this compound on the cyclooxygenase (COX) pathway.

References

Technical Support Center: Knoevenagel Condensation for Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid derivatives via the Knoevenagel condensation. The following resources are designed to address specific experimental challenges and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knoevenagel condensation is resulting in a consistently low yield. What are the common causes and how can I improve it?

Low yields in the Knoevenagel synthesis of cinnamic acid derivatives can arise from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.[1][2]

Potential Causes & Solutions:

  • Catalyst Issues: The catalyst, typically a weak base, may be old, impure, or insufficient to efficiently deprotonate the active methylene (B1212753) compound.[1][3]

    • Solution: Use a fresh or recently purified catalyst. Consider increasing the catalyst loading incrementally. For the commonly used pyridine (B92270)/piperidine (B6355638) system, ensure the optimal ratio is employed.[2][4]

  • Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions or decomposition.[2][4]

    • Solution: Optimize the reaction temperature. Gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1] For many cinnamic acid syntheses, a temperature range of 80-120°C is optimal.[2][4]

  • Incorrect Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point at which the starting aldehyde is fully consumed.[2]

  • Impure Reactants: The purity of the starting materials is crucial. Benzaldehyde (B42025), for instance, is susceptible to oxidation to benzoic acid, which will not participate in the reaction.[2][4]

    • Solution: Use freshly distilled benzaldehyde for best results.[2]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium towards the reactants.[3][5]

    • Solution: If using a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus for continuous water removal.[3]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and Michael addition of the active methylene compound to the desired product.[1]

Mitigation Strategies:

  • Self-Condensation of Aldehyde: This is more likely to occur with stronger bases.

  • Michael Addition: The α,β-unsaturated product can react with another molecule of the active methylene compound, especially with longer reaction times and higher temperatures.[1]

    • Solution: Optimize the reaction time by monitoring with TLC and avoid excessive heating.

Q3: How does the choice of solvent affect the Knoevenagel condensation?

The solvent plays a critical role by influencing reactant and catalyst solubility, stabilizing intermediates, and modulating catalyst activity.[6]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These often lead to faster reaction rates and higher yields by stabilizing charged intermediates.[6][7]

  • Polar Protic Solvents (e.g., Ethanol, Water): These are considered "greener" alternatives and can be highly effective.[2][6] Protic solvents can participate in proton transfer steps.[6]

  • Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These may require longer reaction times but can offer high selectivity.[7]

Q4: What are some common issues related to the catalyst, and how can they be addressed?

Catalyst activity is paramount for a successful Knoevenagel condensation.

  • Deactivated Catalyst: The catalyst may be old or impure.

    • Solution: Use a fresh or purified catalyst.[1]

  • Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates.

    • Solution: Experiment with different weak bases like piperidine, pyridine, triethylamine (B128534) (TEA), or ammonium salts like ammonium acetate.[1][2]

  • Incorrect Catalyst Loading: Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions.[2][4]

    • Solution: Carefully control and optimize the amount of catalyst used.

Q5: My product is difficult to purify. What are some effective purification strategies?

Purification of cinnamic acid derivatives often involves removing unreacted starting materials and byproducts.[4]

  • Precipitation and Filtration: After the reaction, the mixture is often cooled and acidified (e.g., with hydrochloric acid) to precipitate the cinnamic acid derivative, which can then be collected by vacuum filtration.[2]

  • Washing: The collected solid should be washed with cold water to remove soluble impurities like pyridine hydrochloride.[2]

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent or solvent mixture, such as ethanol/water.[2][4]

  • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture.[4]

Data Presentation

Table 1: Effect of Solvent on Knoevenagel Condensation Yield

SolventTypeTypical YieldReaction TimeReference
Dimethylformamide (DMF)Polar AproticHighShort[6][7]
AcetonitrilePolar AproticHighShort[8]
EthanolPolar ProticGood to HighModerate[2][6]
WaterPolar ProticGood to HighModerate[2][6]
TolueneNonpolarModerate to HighLong[2][7]
Solvent-free-Good to HighVariable[1]

Note: Yields and reaction times are generalized and can vary significantly based on specific substrates and reaction conditions.

Table 2: Common Catalysts for Knoevenagel Condensation

CatalystTypeTypical LoadingNotesReference
PiperidineSecondary AmineCatalyticOften used with pyridine in the Doebner modification.[2][4]
PyridineTertiary AmineSolvent/CatalystCommonly used as both solvent and base.[2][9]
Triethylamine (TEA)Tertiary AmineCatalyticA common organic base.[2]
Ammonium AcetateAmmonium SaltCatalyticA "greener" alternative.[1][3]
L-prolineOrganocatalystCatalyticUsed in greener protocols with ethanol.[2][10]
DABCOTertiary AmineCatalyticCan lead to excellent yields and short reaction times.[11]

Experimental Protocols

Protocol 1: Classical Doebner Modification

This protocol is a widely used method for the synthesis of cinnamic acids.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0-1.5 equivalents) in pyridine.

  • Reagent Addition: Add the substituted benzaldehyde (1.0 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 equivalents).[2]

  • Reaction: Heat the mixture to a gentle reflux (typically 80-120°C) and stir for 2-8 hours.[2] The evolution of CO₂ gas indicates that the reaction is proceeding. Monitor the disappearance of the aldehyde by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic to precipitate the cinnamic acid.[2]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and dry. For higher purity, recrystallize from a suitable solvent like an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers a more environmentally friendly approach using water as a solvent.

  • Setup: In a microwave-safe vessel, combine the substituted benzaldehyde (1 equivalent), malonic acid (1 equivalent), tetrabutylammonium (B224687) bromide (TBAB, 0.5 equivalents), and potassium carbonate (K₂CO₃, 0.5 equivalents).[2][12]

  • Solvent Addition: Add distilled water to the mixture.[2][12]

  • Reaction: Irradiate the mixture in a microwave reactor at a suitable power level and for a time determined by TLC monitoring.[12]

  • Workup: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.[12]

  • Purification: Collect the solid by filtration, wash with water, and recrystallize if necessary.[12]

Mandatory Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Select Aldehyde & Active Methylene Compound Setup Combine Reactants, Catalyst, and Solvent Reactants->Setup Catalyst Choose Catalyst (e.g., Piperidine, Pyridine) Catalyst->Setup Solvent Select Solvent (e.g., Pyridine, Ethanol, Toluene) Solvent->Setup Heating Heat to Optimal Temperature (e.g., 80-120°C) Setup->Heating Monitor Monitor Progress by TLC Heating->Monitor Quench Cool and Acidify to Precipitate Product Monitor->Quench Reaction Complete Filter Filter and Wash Crude Product Quench->Filter Recrystallize Recrystallize for Higher Purity Filter->Recrystallize Product Pure Cinnamic Acid Derivative Recrystallize->Product

Caption: Experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic Start Low Yield or Side Products Observed Check_Catalyst Is the catalyst fresh and appropriate? Start->Check_Catalyst Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh catalyst; consider alternatives. Check_Catalyst->Sol_Catalyst No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Sol_Temp Optimize temperature; avoid excessive heat. Check_Temp->Sol_Temp No Check_Purity Are the reactants pure? Check_Time->Check_Purity Yes Sol_Time Monitor by TLC to ensure completion. Check_Time->Sol_Time No Check_Solvent Is the solvent appropriate? Check_Purity->Check_Solvent Yes Sol_Purity Purify starting materials (e.g., distill aldehyde). Check_Purity->Sol_Purity No Sol_Solvent Experiment with different solvent systems. Check_Solvent->Sol_Solvent No Success Improved Yield and Purity Check_Solvent->Success Yes Sol_Catalyst->Success Sol_Temp->Success Sol_Time->Success Sol_Purity->Success Sol_Solvent->Success

Caption: Troubleshooting logic for Knoevenagel condensation.

References

How to increase the yield of Aldol condensation for 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-acetylphenyl)prop-2-enoic acid, with a focus on increasing reaction yield through Aldol-type condensation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Aldol condensation/Knoevenagel reaction is resulting in a low yield of this compound. What are the common causes?

A1: Low yields can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material, 4-acetylbenzaldehyde (B1276866), is fully consumed.[1]

  • Suboptimal Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of the product.[1] A typical temperature range for this synthesis is 80-120°C.[2]

  • Impure Reagents: The purity of your starting materials is paramount. 4-acetylbenzaldehyde is susceptible to oxidation into its corresponding benzoic acid, which will not participate in the condensation reaction. Using freshly purified or distilled 4-acetylbenzaldehyde is recommended for optimal results.[1]

  • Insufficient or Inappropriate Catalyst: The choice and amount of catalyst are crucial. For the Knoevenagel condensation of 4-acetylbenzaldehyde and malonic acid, piperidine (B6355638) or pyridine (B92270) are commonly used as base catalysts.[2] Too little catalyst can lead to an incomplete reaction.[1]

Q2: I am observing the formation of significant by-products. How can I improve the selectivity of the reaction?

A2: By-product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions. Adjusting the stoichiometry of 4-acetylbenzaldehyde to malonic acid may be necessary.

  • Optimize Catalyst Ratio: When using a mixed catalyst system, such as pyridine with a catalytic amount of piperidine (the Doebner modification), ensuring the optimal ratio is used is important for selectivity.[1]

  • Purification of Starting Materials: As mentioned, using pure 4-acetylbenzaldehyde is critical to prevent by-products from oxidized starting material.[1]

  • Proper Work-up: During the work-up, acidification of the reaction mixture is necessary to precipitate the desired carboxylic acid product. Incomplete acidification can lead to loss of product.

Q3: What are the recommended reaction conditions for synthesizing this compound via Knoevenagel condensation?

A3: The Knoevenagel condensation of 4-acetylbenzaldehyde with malonic acid is a widely used method. Recommended conditions are:

  • Reactants: 4-acetylbenzaldehyde and malonic acid.

  • Catalyst: Piperidine or pyridine.[2]

  • Solvent: Ethanol or water are suitable solvents.[2]

  • Temperature: A temperature range of 80–120°C is generally effective.[2]

This method, a variation of the Doebner modification of the Knoevenagel condensation, can yield 70-85% of the desired product.[2]

Q4: Are there alternative, higher-yield synthetic routes I should consider?

A4: Yes, a "green" synthesis approach using a Mizoroki-Heck cross-coupling reaction has been shown to produce a higher yield. This method involves the reaction of 4-bromoacetophenone with acrylic acid in the presence of a palladium N-heterocyclic carbene (NHC) catalyst in an aqueous medium. This procedure has been reported to yield 91% of the isolated product with high purity (>98% by HPLC) and exclusive formation of the desired E-isomer.[3]

Data Presentation: Comparison of Synthetic Methods

Synthetic MethodReactantsCatalyst/ReagentsSolventTemperature (°C)Typical Yield (%)
Knoevenagel Condensation 4-acetylbenzaldehyde, Malonic acidPiperidine or PyridineEthanol or Water80–12070–85[2]
Aldol Condensation 4-acetylbenzaldehyde, Malonic acidPiperidineNot specifiedNot specified60–70[3]
Mizoroki-Heck Cross-Coupling 4-bromoacetophenone, Acrylic acidPd-NHC catalystWater9091[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound

This protocol is based on the Doebner modification of the Knoevenagel condensation.

Materials:

  • 4-acetylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzaldehyde and a molar excess of malonic acid in a minimal amount of ethanol.

  • To this solution, add pyridine to act as both a solvent and a base, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring. The evolution of carbon dioxide gas should be observed, indicating the reaction is proceeding.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the 4-acetylbenzaldehyde spot. The reaction time is typically 2-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice and add concentrated hydrochloric acid until the solution is acidic (test with pH paper).

  • The product, this compound, will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with cold water to remove any residual pyridine hydrochloride and other impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

Knoevenagel Condensation: Reaction Pathway

Knoevenagel_Condensation Reactants 4-Acetylbenzaldehyde + Malonic Acid Intermediate Unstable Intermediate Reactants->Intermediate Base Catalyst (Pyridine/Piperidine) Product This compound Intermediate->Product Decarboxylation (-CO2)

Caption: Reaction pathway for the Knoevenagel condensation.

Experimental Workflow for Knoevenagel Synthesis

Knoevenagel_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix Reactants: 4-Acetylbenzaldehyde, Malonic Acid, Ethanol B Add Catalysts: Pyridine, Piperidine A->B C Heat to Reflux (80-120°C) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Acidify with HCl E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize H->I Final_Product This compound I->Final_Product Pure Product

Caption: Experimental workflow for Knoevenagel synthesis.

References

Technical Support Center: Recrystallization of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3-(4-Acetylphenyl)prop-2-enoic acid, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute at its boiling point. Add small increments of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The solvent chosen may not be suitable for this compound. Based on its structure, polar solvents are more effective. Ethanol (B145695) is a good starting point.[1] If ethanol fails, a mixed solvent system, such as ethanol/water, may be effective.

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals are forming upon cooling.

A2: This is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seed Crystals: Adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization.

  • Excess Solvent: Too much solvent may have been used, keeping the compound soluble even at lower temperatures. The solution can be concentrated by gently boiling off some of the solvent, and then allowing it to cool again.

  • Slow Crystallization: Some compounds require more time to crystallize. Allow the solution to stand undisturbed for a longer period, and if necessary, cool it further in an ice bath.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly.

  • Change Solvent System: If oiling out persists, consider a different solvent or a mixed solvent system. A solvent in which the compound is less soluble may be beneficial. For instance, if you are using ethanol, a mixture of ethanol and water could be a good alternative.

Q4: The recrystallized product is still impure.

A4: Impurities can be carried over during recrystallization for several reasons:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: The crystals may not have been washed thoroughly after filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Co-crystallization: If the impurities have similar solubility properties to the desired compound, they may co-crystallize. In this case, a second recrystallization or an alternative purification method like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on its chemical structure, which includes a polar carboxylic acid group and a moderately polar acetyl group, polar solvents are recommended. Ethanol is a good first choice due to its ability to dissolve the compound when hot and have reduced solubility when cold.[1] A mixed solvent system of ethanol and water can also be very effective.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Start by adding a small amount of solvent to your crude product and heating the mixture to boiling. Continue to add small portions of hot solvent until the compound just dissolves.

Q3: What is the expected recovery yield from recrystallization?

A3: A successful recrystallization should provide a high yield of pure product. However, some loss of product is inevitable as some will remain in the mother liquor. A typical yield for a well-executed recrystallization is in the range of 70-90%.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃[1][2]
Molecular Weight190.19 g/mol [1][2]
Theoretical Melting Point220–225°C[1]
Solubility in EthanolModerately Soluble[1]
Solubility in DMSOModerately Soluble[1]
Solubility in HexaneInsoluble[1]
Solubility in TolueneInsoluble[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of 4-acetylbenzaldehyde (B1276866) with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). The initial condensation product often undergoes decarboxylation to yield the desired α,β-unsaturated acid.[1]

  • Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde, in this case, 4-acetylbenzaldehyde, with an acid anhydride (B1165640) (e.g., acetic anhydride) and an alkali salt of the acid (e.g., sodium acetate) as a weak base.[2]

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or subsequent workup procedures. The table below summarizes common impurities, their potential sources, and key analytical observations.

Impurity CategorySpecific Impurity ExamplePotential SourceKey Analytical Observation (¹H NMR)
Unreacted Starting Materials 4-AcetylbenzaldehydeIncomplete reaction.Singlet peak around 10 ppm (aldehyde proton).
Malonic AcidExcess reagent in Knoevenagel condensation.Singlet peak around 3.4 ppm (methylene protons).
Acetic AnhydrideExcess reagent in Perkin reaction.Sharp singlet around 2.2 ppm.
Side-Reaction Products 4-AcetoxystyreneDecarboxylation of the intermediate in the Perkin reaction.Vinyl proton signals (doublets) between 5-7 ppm.
Michael Addition ProductAddition of malonate to the product in Knoevenagel condensation.Complex aliphatic signals, absence of vinylic protons.
Resinous ByproductsSelf-condensation of 4-acetylbenzaldehyde under basic conditions.Broad, unresolved peaks in the baseline of the NMR spectrum.
Solvent-Related Impurities Residual Pyridine/PiperidineCatalyst from Knoevenagel condensation.Aromatic signals for pyridine; broad signals for piperidine protons.
Residual Acetic AcidByproduct of Perkin reaction hydrolysis/solvent.Broad singlet, typically >10 ppm.

Q3: My crude product is a dark, oily resin. What could be the cause and how can I purify it?

A3: The formation of a dark, resinous material is a common issue, particularly in the Perkin reaction, and is often attributed to the self-condensation of 4-acetylbenzaldehyde at high temperatures under basic conditions. To address this:

  • Prevention: Use freshly purified 4-acetylbenzaldehyde to avoid impurities that can catalyze polymerization. Ensure anhydrous reaction conditions, as moisture can lead to side reactions.

  • Purification:

    • Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane. This may induce crystallization of the desired product, leaving the resinous impurities in the solvent.

    • Column Chromatography: If trituration fails, silica (B1680970) gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should separate the product from the highly polar resinous materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or gently increasing the temperature.

  • Impure Starting Materials:

    • Solution: 4-Acetylbenzaldehyde can oxidize to 4-acetylbenzoic acid upon exposure to air. Use freshly distilled or purified aldehyde for the reaction. Ensure malonic acid (for Knoevenagel) or acetic anhydride (for Perkin) are of high purity and dry.

  • Suboptimal Catalyst Amount or Quality (Knoevenagel):

    • Solution: Use the recommended catalytic amount of a fresh, high-quality amine catalyst (e.g., piperidine, pyridine).

  • Moisture Contamination (Perkin):

    • Solution: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.

Issue 2: Presence of Significant Impurities in the Crude Product

The following diagram outlines a general workflow for identifying and troubleshooting common impurities.

G Troubleshooting Workflow for Impurity Identification cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Troubleshooting & Purification cluster_3 Final Product Start Crude Product TLC Analyze by TLC Start->TLC NMR Acquire ¹H NMR Spectrum Start->NMR IdentifySM Starting Material Present? TLC->IdentifySM IdentifySideProduct Unexpected Peaks? NMR->IdentifySideProduct OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) IdentifySM->OptimizeReaction Yes Purify Purification Strategy IdentifySideProduct->Purify Yes Recrystallize Recrystallization Purify->Recrystallize Crystalline Solid Column Column Chromatography Purify->Column Oily/Resinous Product PureProduct Pure this compound Recrystallize->PureProduct Column->PureProduct

Caption: Troubleshooting workflow for impurity identification and purification.

Experimental Protocols

Knoevenagel Condensation for this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

    • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol (B145695) or an ethanol/water mixture, to obtain pure this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often suitable.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

Catalyst selection for efficient 3-(4-Acetylphenyl)prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid.

Troubleshooting Guides & FAQs

This section is organized by synthetic method to address specific issues you may encounter during your experiments.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of this compound, typically involving the reaction of 4-acetylbenzaldehyde (B1276866) with malonic acid in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270).

Frequently Asked Questions (FAQs):

  • Q1: What is the role of piperidine in the Knoevenagel condensation?

    • A1: Piperidine acts as a base catalyst. It deprotonates the active methylene (B1212753) compound (malonic acid) to form a reactive enolate. Additionally, it can react with the aldehyde to form an iminium ion, which is more electrophilic than the aldehyde itself, thus accelerating the reaction.

  • Q2: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

    • A2:

      • Insufficient Catalyst: Ensure you are using a sufficient amount of piperidine or pyridine.

      • Low Reaction Temperature: The reaction often requires heating. Gradually increase the temperature to the recommended range (typically 80-120°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

      • Poor Quality Reactants: Use freshly purified 4-acetylbenzaldehyde and high-purity malonic acid. Old or impure reactants can inhibit the reaction.

  • Q3: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

    • A3: A common side product is the decarboxylated derivative.[1] To minimize its formation, you can try the following:

      • Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

      • Optimize Temperature: Excessively high temperatures can promote side reactions. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

      • Stoichiometry: Carefully control the stoichiometry of the reactants as per the experimental protocol.

  • Q4: The yield of my reaction is consistently low. How can I improve it?

    • A4:

      • Water Removal: The reaction produces water, which can reverse the initial steps. If applicable to your setup, consider using a Dean-Stark apparatus to remove water azeotropically.

      • Catalyst Choice: While piperidine and pyridine are common, other bases can be used. Experiment with different catalysts to find the most effective one for your specific conditions.

      • Solvent Effects: The choice of solvent (e.g., ethanol, acetic acid) can influence the reaction rate and yield.[1] Ensure the solvent is dry and appropriate for the reaction.

Aldol (B89426) Condensation

This method involves the reaction of 4-acetylbenzaldehyde with a compound containing an enolizable proton, such as acetone, in the presence of a base.

Frequently Asked Questions (FAQs):

  • Q1: I am getting a mixture of products in my crossed aldol condensation. How can I improve the selectivity?

    • A1: To favor the desired crossed product, use a substrate without α-hydrogens as the electrophile (in this case, 4-acetylbenzaldehyde is suitable). To prevent self-condensation of the other carbonyl compound (e.g., acetone), it can be slowly added to a mixture of the benzaldehyde (B42025) derivative and the base.

  • Q2: The initial aldol addition product is isolated, but the subsequent dehydration to the α,β-unsaturated acid is not occurring. What should I do?

    • A2: Dehydration is often promoted by heating the reaction mixture. If you have isolated the β-hydroxy acid, you can treat it with a mild acid or base and heat to induce elimination of water.

  • Q3: The reaction is messy, and I am observing a lot of dark-colored impurities. What is the cause?

    • A3: Aldol condensations, especially with aldehydes, can be prone to side reactions like polymerization, particularly at higher temperatures or with prolonged reaction times in the presence of a strong base. Consider using a milder base, lower reaction temperatures, and shorter reaction times.

Mizoroki-Heck Cross-Coupling

This palladium-catalyzed reaction typically involves the coupling of 4-bromoacetophenone with acrylic acid.

Frequently Asked Questions (FAQs):

  • Q1: My Mizoroki-Heck reaction is sluggish, and the catalyst appears to have decomposed (turned black). What is happening?

    • A1: Palladium catalysts, including Pd-NHC complexes, can be prone to deactivation. This can occur through the cleavage of the palladium-ligand bond and the formation of inactive palladium nanoparticles.[2] To mitigate this:

      • Ligand Choice: The stability of the Pd-NHC catalyst is influenced by the N-heterocyclic carbene ligand. You may need to screen different ligands to find one that is more robust under your reaction conditions.

      • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Use anhydrous and degassed solvents.

  • Q2: The yield of the desired E-isomer is low, and I am observing the formation of the Z-isomer. How can I improve the stereoselectivity?

    • A2: The stereoselectivity of the Mizoroki-Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.

      • Ligand Effects: Bulky ligands on the palladium catalyst can favor the formation of the thermodynamically more stable E-isomer.

      • Solvent and Base: The polarity of the solvent and the nature of the base can also play a role. Experiment with different solvent/base combinations.

  • Q3: How can I improve the recyclability of the palladium catalyst?

    • A3: Immobilizing the palladium complex on a solid support, such as magnetic nanoparticles, can facilitate catalyst recovery and reuse.[3]

Quantitative Data Presentation

The following tables summarize quantitative data for different synthetic routes to provide a basis for comparison. Please note that yields are highly dependent on specific reaction conditions and optimization.

Table 1: Comparison of Catalysts for the Knoevenagel Condensation Synthesis of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanolReflux3~70-85[1]
PyridineEthanolReflux4~70-85[1]
Pyrrolidine-acetic acidMethanolReflux543-92[1]
Tosic acid (TsOH)Dioxane100670-94[1]

Table 2: Comparison of Different Synthetic Routes for Cinnamic Acid Derivatives

Synthetic RouteTypical CatalystTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)
Knoevenagel Condensation Piperidine/PyridineEthanol/Acetic Acid80 - 1202 - 6 hours70 - 90
Aldol Condensation NaOH / KOHEthanol / WaterRoom Temp - 601 - 5 hours60 - 80
Mizoroki-Heck Coupling Pd(OAc)₂ / Pd-NHCDMF / Water90 - 1102 - 24 hoursup to 91
Perkin Reaction Sodium Acetate (B1210297)Acetic Anhydride160 - 1805 - 10 hours40 - 60

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine Catalyst

Materials:

  • 4-acetylbenzaldehyde (1.48 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol)

  • Piperidine (0.1 mL)

  • Pyridine (10 mL)

  • Ethanol (20 mL)

  • 10% Hydrochloric acid

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid to a pH of 1-2.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Mizoroki-Heck Cross-Coupling

Materials:

  • 4-bromoacetophenone (1.99 g, 10 mmol)

  • Acrylic acid (0.86 g, 12 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃, 52.4 mg, 0.2 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.8 mL, 20 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromoacetophenone, acrylic acid, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 4-acetylbenzaldehyde + Malonic Acid mix Mix & Reflux (115°C, 3-4h) reactants->mix solvent Pyridine solvent->mix catalyst Piperidine catalyst->mix cool Cool to RT mix->cool acidify Pour into ice, Acidify with HCl cool->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the Knoevenagel condensation synthesis.

Mizoroki_Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 4-Bromo- acetophenone aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate1 coordination Coordination pd_intermediate1->coordination acrylic_acid Acrylic Acid acrylic_acid->coordination pd_intermediate2 π-complex coordination->pd_intermediate2 migratory_insertion Migratory Insertion pd_intermediate2->migratory_insertion pd_intermediate3 σ-alkyl Pd(II) complex migratory_insertion->pd_intermediate3 beta_hydride β-Hydride Elimination pd_intermediate3->beta_hydride product 3-(4-Acetylphenyl) prop-2-enoic acid beta_hydride->product pd_hydride H-Pd(II)-Br(L₂) beta_hydride->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination reductive_elimination->pd0 base Base (Et₃N) base->reductive_elimination

Caption: Simplified mechanism of the Mizoroki-Heck cross-coupling reaction.

References

Technical Support Center: Scalable Synthesis of 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-(4-acetylphenyl)prop-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

The most common and scalable methods for the synthesis of this compound are the Knoevenagel condensation (often via the Doebner modification), Aldol condensation, and the Mizoroki-Heck cross-coupling reaction.[1][2] The Perkin reaction is also a classic method for synthesizing cinnamic acid derivatives, though it can sometimes result in lower yields and require high temperatures.[3]

Q2: What are the key starting materials for the Knoevenagel condensation route?

The Knoevenagel condensation typically involves the reaction of 4-acetylbenzaldehyde (B1276866) with malonic acid.[1][2] This reaction is often catalyzed by a weak base such as piperidine (B6355638) or pyridine.[1]

Q3: What is the role of the acetyl group in the reactivity of the starting materials?

The acetyl group at the para position of the phenyl ring is an electron-withdrawing group.[1] This property influences the reactivity of the molecule in various reactions, including cross-coupling reactions.[1]

Q4: What are some of the key physicochemical properties of this compound?

This compound has a molecular formula of C₁₁H₁₀O₃ and a molecular weight of approximately 190.19 g/mol .[1][2] It is moderately soluble in polar solvents like ethanol (B145695) and DMSO and generally insoluble in nonpolar solvents such as hexane (B92381) or toluene.[2] The melting point is estimated to be in the range of 220–225°C.[2]

Troubleshooting Guide

Q5: My Knoevenagel condensation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in a Knoevenagel condensation can be attributed to several factors. Here are some troubleshooting steps:

  • Inadequate Catalyst: Ensure the appropriate amount of a suitable base catalyst, such as piperidine or pyridine, is used.[1] The catalyst is crucial for the initial condensation step.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For the Knoevenagel condensation of 4-acetylbenzaldehyde and malonic acid, a temperature range of 80–120°C is typically recommended.[1] Operating outside this range can lead to incomplete reactions or the formation of side products.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion of the starting materials. Conversely, excessively long reaction times at high temperatures can promote side reactions.

  • Purity of Reactants: Ensure that the 4-acetylbenzaldehyde and malonic acid are of high purity. Impurities can interfere with the reaction.

  • Solvent Choice: The choice of solvent can impact the reaction. Ethanol and acetic acid are commonly used solvents for this reaction.[1]

Q6: I am observing significant side product formation. How can I minimize this?

The formation of side products, such as decarboxylated derivatives, can be a challenge.[1] Here are some strategies to minimize them:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of undesired products.

  • Temperature Management: Avoid excessively high reaction temperatures, as this can promote decarboxylation and other side reactions.

  • Catalyst Concentration: Use the optimal concentration of the catalyst. Too much catalyst can sometimes lead to an increase in side product formation.

Q7: What is the most effective method for purifying the final product?

Purification of this compound typically involves the following steps:

  • Filtration: After the reaction is complete and the product has precipitated (often upon cooling and acidification), the crude product is collected by filtration.

  • Washing: The filtered solid should be washed with a suitable solvent, such as cold water, to remove any unreacted starting materials and water-soluble impurities.

  • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purifying the final product. The choice of solvent will depend on the solubility profile of the product and impurities.

Q8: I am having trouble with the Mizoroki-Heck reaction. What are some common issues?

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation.[4] Common issues and troubleshooting tips include:

  • Catalyst Activity: The palladium catalyst is sensitive to air and impurities. Ensure that the catalyst is fresh and handled under an inert atmosphere if necessary. The choice of ligand is also critical for catalyst stability and activity.

  • Base Selection: The choice and amount of base are crucial. The base neutralizes the acid generated during the reaction and plays a role in the catalytic cycle.

  • Solvent Purity: Use high-purity, dry solvents, as water and other impurities can deactivate the catalyst.

Experimental Protocols

Knoevenagel Condensation (Doebner Modification)

This protocol is based on the Verley-Doebner modification, which allows for the direct condensation of 4-acetylbenzaldehyde with malonic acid.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as ethanol or pyridine.[1]

  • Catalyst Addition: Add a catalytic amount of piperidine or pyridine.[1]

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C and maintain it under reflux.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then typically acidified and the resulting precipitate is filtered, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization.

Mizoroki-Heck Cross-Coupling

This protocol describes a green synthesis approach using a palladium N-heterocyclic carbene (NHC) catalyst in an aqueous medium.[2]

  • Reactant Mixture: In a reaction vessel, combine 4-bromoacetophenone (1.0 mmol), acrylic acid (1.5 mmol), and water.[2]

  • Catalyst Addition: Add the Pd-NHC catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)) at a loading of 0.5 mol%.[2]

  • Reaction Conditions: Heat the mixture at 90°C under reflux for 2 hours.[2]

  • Isolation and Purification: After the reaction, the product can be isolated and purified by standard techniques such as filtration and recrystallization. This method has been reported to yield the exclusive E-isomer with high purity (>98% by HPLC).[2]

Quantitative Data Summary

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Typical YieldReference
Knoevenagel Condensation 4-acetylbenzaldehyde, Malonic acidPiperidine or PyridineEthanol or Acetic Acid80–12070–85%[1]
Aldol Condensation 4-acetylbenzaldehyde, Malonic acidPiperidine--60–70%[2]
Mizoroki-Heck Reaction 4-bromoacetophenone, Acrylic acidPd-NHC catalystWater9091%[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials (e.g., 4-acetylbenzaldehyde, malonic acid) Reaction Chemical Reaction (e.g., Knoevenagel Condensation) Start->Reaction Quenching Reaction Quenching & Product Precipitation Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying End Pure this compound Drying->End Knoevenagel_Condensation cluster_reaction Knoevenagel Condensation 4-acetylbenzaldehyde 4-acetylbenzaldehyde Condensation Condensation 4-acetylbenzaldehyde->Condensation Malonic_acid Malonic_acid Malonic_acid->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Heat Product This compound Decarboxylation->Product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-Acetylphenyl)prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 3-(4-acetylphenyl)prop-2-enoic acid, a class of compounds belonging to the chalcone (B49325) family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest, frequently mediated through the modulation of signaling pathways such as NF-κB and MAPK.

Comparative Anticancer Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDDerivative Structure/SubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 This compoundMCF-7 (Breast)12.5[1]
2 Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 21)A549 (Lung)5.42[2]
3 Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 22)A549 (Lung)2.47[2]
4 Carbohydrazide of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 25)A549 (Lung)8.05[2]
5 Carbohydrazide of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 26)A549 (Lung)25.4[2]
Cisplatin (Reference) -A549 (Lung)11.71[2]

Note: The above data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[3][4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[3]

Antimicrobial Activity

These derivatives have also been investigated for their potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes and the inhibition of essential enzymes.

Comparative Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of different derivatives against selected microbial strains. A lower MIC value signifies higher antimicrobial efficacy.

Compound IDDerivative Structure/SubstituentsMicrobial StrainMIC (µg/mL)Reference
1 General this compound derivativeStaphylococcus aureus8-16[1]
2 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 33) with 4-OH substituentStaphylococcus aureus (MRSA)8
3 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 33) with 4-OH substituentEnterococcus faecalis (VRE)16
4 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 33) with 4-OH substituentPseudomonas aeruginosa16
5 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30) with 4-NO2 substituentStaphylococcus aureus16[6]
6 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30) with 4-NO2 substituentEscherichia coli32[6]

Note: The data presented is for illustrative purposes and variations may exist between different studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compound stock solutions (in a suitable solvent like DMSO)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[7]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium in the wells of the 96-well plate.[8]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[9]

Comparative Anti-inflammatory Activity of Chalcone Derivatives

The following table shows the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDDerivative Structure/SubstituentsAssayIC₅₀ (µM)Reference
1 2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31)NO Inhibition in RAW 264.7 cells7.1-9.6[10]
2 2'-hydroxy-4',6'-dimethoxychalcone (Ch35)NO Inhibition in RAW 264.7 cells7.1-9.6[10]
3 2',5'-dialkoxychalcone (Compound 11)NO Inhibition in N9 microglial cells0.7[11]
4 2'-hydroxychalcone (Compound 1)Inhibition of β-glucuronidase release1.6[11]

Note: This table includes various chalcone derivatives to illustrate the potential of this chemical class.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[12]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound solution/suspension

  • Plethysmometer or digital caliper

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping and Fasting: Divide animals into groups and fast them overnight before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to the respective animal groups (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[12][13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12][13]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often linked to their interference with key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (Carrageenan-induced edema, etc.) characterization->antiinflammatory pathway Signaling Pathway Analysis (Western Blot, etc.) anticancer->pathway antiinflammatory->pathway in_vivo In Vivo Efficacy Studies (Animal Models) pathway->in_vivo

Caption: General workflow for the development and evaluation of novel biologically active compounds.

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[14][15][16]

nf_kb_pathway cluster_nucleus Inside Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Cell Survival) chalcone 3-(4-Acetylphenyl)prop-2-enoic acid derivatives chalcone->ikk Inhibition chalcone->nfkb Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Chalcones can modulate the MAPK pathway, leading to anticancer effects.[17]

mapk_pathway cluster_nucleus Inside Nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation chalcone 3-(4-Acetylphenyl)prop-2-enoic acid derivatives chalcone->raf Modulation chalcone->erk Modulation

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

References

A Comparative Guide to the Anti-inflammatory Activity of Ibuprofen and Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A direct comparative analysis of the anti-inflammatory activity between 3-(4-acetylphenyl)prop-2-enoic acid and ibuprofen (B1674241) is not available in current peer-reviewed scientific literature. However, this compound belongs to the broader class of compounds known as chalcones or α,β-unsaturated ketones, for which a substantial body of research on anti-inflammatory properties exists. This guide provides a comprehensive comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen with representative compounds from the chalcone (B49325) family, using available experimental data.

Ibuprofen is a widely used NSAID with a well-documented mechanism of action and a robust dataset on its anti-inflammatory efficacy. Chalcones, which are precursors to flavonoids and isoflavonoids, have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. This guide will delve into their respective mechanisms of action, present quantitative data on their anti-inflammatory potency, and detail the experimental protocols used for their evaluation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of ibuprofen and chalcone derivatives stem from their interactions with key enzymatic pathways that mediate the inflammatory response.

Ibuprofen: A Non-selective Cyclooxygenase (COX) Inhibitor

Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][3] By blocking this enzymatic conversion, ibuprofen effectively reduces the synthesis of pro-inflammatory prostaglandins.[2]

Chalcone Derivatives: Multi-target Anti-inflammatory Agents

Chalcone derivatives have been shown to exert their anti-inflammatory effects through various mechanisms. A significant number of natural and synthetic chalcones have demonstrated potent anti-inflammatory activity by inhibiting various therapeutic targets, including Cyclooxygenase (COX), Lipoxygenase (LOX), interleukins, and Nitric Oxide Synthase (iNOS).[4] Furthermore, many chalcones are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[5]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo anti-inflammatory activities of ibuprofen and several chalcone derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)Reference
Ibuprofen1.3 - 8.51.8 - 21.9~0.06 - 0.47[6][7]
Chalcone Derivative 1Not specified0.37 - 0.83Not specified[5]
Chalcone Derivative 2Not specified4.13 ± 0.07Not specified[5]
Chalcone Derivative 3Not specified11.2Not specified[5]

Note: IC₅₀ values can vary depending on the specific assay conditions. A lower IC₅₀ value indicates greater potency.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Ibuprofen3081.323[6]
Ibuprofen100453[2]
Chalcone Derivative (IC-9)7.5More potent than standardNot specified[5]
Pyrazole Derivative 5s3083.153[6]
Pyrazole Derivative 5u3086.483[6]

Note: The percentage of edema inhibition reflects the reduction in paw swelling compared to a control group.

Signaling Pathways and Experimental Workflows

Ibuprofen's Mechanism of Action

The following diagram illustrates the primary mechanism of action of ibuprofen through the inhibition of COX enzymes.

ibuprofen_mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibition

Ibuprofen's inhibition of the COX pathway.

General Experimental Workflow for Anti-inflammatory Drug Screening

The diagram below outlines a typical workflow for evaluating the anti-inflammatory potential of new chemical entities.

Workflow for anti-inflammatory drug evaluation.

Detailed Experimental Protocols

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2.

  • Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference drug (ibuprofen).

  • Procedure:

    • A reaction mixture is prepared containing the reaction buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin (B15479496) G₂ (PGG₂) is measured. In colorimetric assays, the peroxidase activity of COX is utilized, where a chromogen is oxidized in the presence of PGG₂, leading to a color change that is measured spectrophotometrically.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[8][9]

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

  • Animals: Typically Wistar or Sprague-Dawley rats.

  • Materials: Carrageenan (1% w/v in saline), test compound, reference drug (ibuprofen), plethysmometer.

  • Procedure:

    • Animals are divided into groups: control (vehicle), reference drug, and test compound at various doses.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inflammation is induced by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

While a direct comparison of the anti-inflammatory activity of this compound and ibuprofen is not documented, the available evidence on the broader class of chalcone derivatives suggests they are a promising source of potent anti-inflammatory agents. Many chalcones exhibit significant in vitro and in vivo anti-inflammatory effects, often comparable to or even exceeding those of established NSAIDs like ibuprofen. Their diverse mechanisms of action, including the modulation of the NF-κB pathway in addition to COX inhibition, offer potential for the development of novel anti-inflammatory drugs with different therapeutic profiles. Further research is warranted to directly evaluate the anti-inflammatory potential of this compound and to fully elucidate its mechanism of action relative to ibuprofen.

References

Comparative Analysis of 3-(4-Acetylphenyl)prop-2-enoic Acid with Commercially Available NSAIDs: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. However, their clinical use is often limited by gastrointestinal and cardiovascular side effects, largely stemming from the non-selective inhibition of COX isoforms. This has spurred the ongoing search for novel anti-inflammatory agents with improved safety profiles. This guide aims to provide a comparative overview of the preclinical data for 3-(4-Acetylphenyl)prop-2-enoic acid, a cinnamic acid derivative, alongside established NSAIDs: ibuprofen, diclofenac, and celecoxib. Unfortunately, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the COX-1/COX-2 inhibitory activity, in vivo anti-inflammatory efficacy, or ulcerogenic potential of this compound. Derivatives of cinnamic acid and the structurally related chalcones have demonstrated anti-inflammatory properties, often through the modulation of the arachidonic acid cascade.[1][2][3][4][5][6][7][8][9][10] This report will, therefore, focus on presenting the available data for the comparator NSAIDs and outline the standard experimental protocols used to evaluate such compounds, providing a framework for the potential future assessment of this compound.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are critical for the conversion of arachidonic acid to prostaglandins (B1171923). There are two primary isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, COX-1 is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common adverse effects, such as gastric ulcers, are primarily a consequence of inhibiting the protective functions of COX-1. The ratio of COX-1 to COX-2 inhibition is a key determinant of an NSAID's safety profile.

COX_Pathway cluster_inhibitors NSAID Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Diclofenac Diclofenac (Slightly COX-2 Selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.

Comparative Efficacy and Safety of Standard NSAIDs

The following table summarizes the in vitro COX inhibitory profiles of ibuprofen, diclofenac, and celecoxib. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-2/COX-1 selectivity ratio indicates a greater selectivity for the COX-2 enzyme.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 13 - 180.33 - 1.34~0.02 - 0.1
Diclofenac 0.6 - 6.30.08 - 0.8~2 - 10
Celecoxib 7.6 - 150.04 - 0.05~152 - 375

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of novel anti-inflammatory compounds typically involves a series of in vitro and in vivo assays to determine their efficacy and safety.

In Vitro COX Inhibition Assay

This assay is fundamental to understanding the mechanism of action of a potential NSAID.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2) is coupled to the oxidation of a chromogenic substrate.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme.

    • Arachidonic acid (substrate) is added to initiate the reaction.

    • The rate of color development is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established acute model of inflammation.

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of the rat.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Experimental_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Rats) start->animal_acclimatization grouping Grouping of Animals (Control, Standard, Test Groups) animal_acclimatization->grouping drug_administration Drug Administration (Oral/IP) grouping->drug_administration carrageenan_injection Carrageenan Injection (Sub-plantar) drug_administration->carrageenan_injection paw_volume_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the carrageenan-induced paw edema model.

Ulcerogenic Potential Assessment

This assay is crucial for evaluating the gastrointestinal safety of a potential NSAID.

Objective: To assess the potential of a test compound to induce gastric ulcers.

Methodology:

  • Animal Model: Rats are fasted overnight with free access to water.

  • Procedure:

    • The test compound is administered orally at various doses for a specified number of days.

    • The animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and examined for the presence of ulcers.

  • Data Analysis: The number and severity of ulcers are scored to calculate an ulcer index.

Conclusion

While this compound belongs to a class of compounds known to possess anti-inflammatory properties, a definitive comparative analysis with established NSAIDs is currently hindered by the lack of specific preclinical data for this molecule. The information provided for ibuprofen, diclofenac, and celecoxib, along with the outlined experimental protocols, offers a valuable framework for the future evaluation and characterization of this compound as a potential novel anti-inflammatory agent. Further research is warranted to elucidate its pharmacological profile and determine its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Acetylphenyl)prop-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(4-acetylphenyl)prop-2-enoic acid analogs, focusing on their structure-activity relationships (SAR) as potential antimicrobial and anticancer agents. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic compounds.

Introduction

This compound, a derivative of cinnamic acid, belongs to the chalcone (B49325) family of compounds. These molecules, characterized by an open-chain flavonoid structure, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of an α,β-unsaturated carbonyl system is a key structural feature responsible for many of their biological effects.[2] This guide will delve into how modifications to the basic scaffold of this compound influence its biological efficacy.

Antimicrobial Activity: Structure-Activity Relationship

The antimicrobial potential of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring.

Key SAR Insights:

  • Electron-Withdrawing Groups (EWGs): The acetyl group at the para-position of the phenyl ring in the parent compound is an electron-withdrawing group. Generally, the presence of EWGs on the aromatic ring tends to enhance antimicrobial activity. This is attributed to an increase in the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack by biological macromolecules in microorganisms.

  • Derivatives of this compound have shown promising activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 8–16 µg/mL.[2]

Comparative Data on Antimicrobial Activity
Compound/AnalogSubstituent on Phenyl RingTest OrganismMIC (µg/mL)
Analog Series 1 Staphylococcus aureus
Analog 1a4-Acetyl (Parent)S. aureus8-16[2]

Note: A lower MIC value indicates higher antimicrobial activity.

Anticancer Activity: Structure-Activity Relationship

Analogs of this compound have demonstrated significant potential as anticancer agents, with their activity being highly dependent on their chemical structure.

Key SAR Insights:

  • Apoptosis Induction: The parent compound, this compound, has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 12.5 µM, mediated through the activation of caspase-3.[2]

  • Thiazole (B1198619) Derivatives: A series of novel polysubstituted thiazole derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their antiproliferative properties. This indicates that modifications at the propanoic acid chain can lead to potent anticancer compounds.

Comparative Data on Anticancer Activity
Compound/AnalogCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5[2]

Note: A lower IC50 value indicates higher anticancer potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound Analogs

A common and effective method for the synthesis of this compound and its analogs is the Knoevenagel condensation .[3]

General Procedure:

  • A mixture of 4-acetylbenzaldehyde (B1276866) (1 equivalent) and malonic acid (1.5 equivalents) is prepared in a suitable solvent such as ethanol (B145695) or pyridine.[3]

  • A catalytic amount of a base, typically piperidine (B6355638) or pyridine, is added to the mixture.[3]

  • The reaction mixture is heated under reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into cold water.

  • The precipitated product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Alternatively, Claisen-Schmidt condensation can be employed, which involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

Procedure:

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to obtain a stock solution of a known high concentration.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: The compound stock solutions are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Screening: MTT Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by chalcones and a general experimental workflow for the synthesis and evaluation of this compound analogs.

Caption: Proposed mechanism of chalcone analogs inhibiting the NF-κB signaling pathway.[4][5]

Experimental_Workflow Start Design of Analogs Synthesis Synthesis of Analogs (e.g., Knoevenagel Condensation) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial Antimicrobial Assay (Broth Microdilution) Biological_Screening->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Biological_Screening->Anticancer SAR_Analysis SAR Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies of this compound analogs.

References

A Comparative Guide to the In Vitro and In Vivo Profile of 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(4-Acetylphenyl)prop-2-enoic acid and its alternatives, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating its potential for further investigation in drug discovery and development.

Executive Summary

This compound, a cinnamic acid derivative, has demonstrated promising anticancer, anti-inflammatory, and antioxidant properties in preclinical studies. This guide presents available quantitative data for these activities, comparing them with Caffeic Acid Phenethyl Ester (CAPE), a well-characterized natural compound, and Diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID). While data for the parent compound is still emerging, its derivatives and related molecules show significant biological effects.

In Vitro Anticancer Activity

The potential of this compound to inhibit cancer cell growth has been evaluated in breast cancer cell lines.

Table 1: In Vitro Anticancer Activity Against MCF-7 Human Breast Cancer Cells
CompoundAssayCell LineIC50 (µM)Reference
This compoundMTTMCF-712.5[1]
Caffeic Acid Phenethyl Ester (CAPE)XTTMCF-756.39 (24h), 28.10 (48h)[2]
Caffeic Acid Phenethyl Ester (CAPE)SRBMCF-738.53 (24h), 20.15 (48h)[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the viability of untreated control cells.

Signaling Pathway: Apoptosis Induction

G This compound This compound MCF-7 Cell MCF-7 Cell This compound->MCF-7 Cell Induces Caspase-3 Activation Caspase-3 Activation MCF-7 Cell->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in animal models of inflammation.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
CompoundDose (mg/kg)Route% Inhibition of EdemaTime Point (hours)Reference
This compound--Data not available--
Diclofenac5p.o.56.172[3]
Caffeic Acid Phenethyl Ester (CAPE)10 & 30i.p.Effective (qualitative)4[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control (vehicle-treated) group.

Workflow: In Vivo Anti-inflammatory Assay

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Measurement cluster_3 Analysis A Compound Administration B Carrageenan Injection A->B C Paw Volume Measurement B->C D Calculate % Inhibition C->D

In Vitro Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is an area of interest, with studies indicating their ability to scavenge free radicals.

Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µg/mL)Reference
This compoundData not available-
Cinnamic Acid0.18[5]
Acetyl Cinnamic Acid0.16[5]
Ascorbic Acid (Standard)0.12[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Relationship: Structure and Antioxidant Activity

G Cinnamic Acid Scaffold Cinnamic Acid Scaffold Antioxidant Activity Antioxidant Activity Cinnamic Acid Scaffold->Antioxidant Activity Electron-donating groups Electron-donating groups Electron-donating groups->Antioxidant Activity Enhances Electron-withdrawing groups Electron-withdrawing groups Electron-withdrawing groups->Antioxidant Activity May decrease

Conclusion

This compound exhibits promising in vitro anticancer activity against MCF-7 breast cancer cells. While direct quantitative in vivo anti-inflammatory and in vitro antioxidant data for the parent compound are limited, studies on its derivatives and related cinnamic acid compounds suggest potential in these areas. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a more comprehensive in vivo profile. The provided experimental protocols can serve as a foundation for such future investigations.

References

A Comparative Guide to Bioactivity Assays for 3-(4-Acetylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioactivity assays relevant to the validation of 3-(4-Acetylphenyl)prop-2-enoic acid, a compound with noted anticancer and potential anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in designing and interpreting their own validation studies.

Section 1: Anticancer Bioactivity - Cytotoxicity Assay

One of the documented bioactivities of this compound is its ability to induce apoptosis in cancer cells. A key assay to quantify this effect is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Data Presentation: Cytotoxicity

The following table summarizes the cytotoxic potential of this compound against the human breast cancer cell line MCF-7. For comparison, data for a standard chemotherapeutic agent, Cisplatin, is often used as a positive control in similar assays, though direct comparative values for MCF-7 under identical conditions were not found in the immediate search results.

CompoundCell LineAssayEndpointIC50 ValueCitation
This compound MCF-7 (Human Breast Adenocarcinoma)Apoptosis InductionCell Viability12.5 µM[1]

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocol: MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of a test compound against a cancer cell line.[2][3]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this period, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[2][4]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance of the samples at 570 nm using a microplate reader.[5]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Visualization: Apoptosis Signaling and Assay Workflow

The induction of apoptosis in MCF-7 cells by this compound is reported to be mediated via caspase-3 activation.[1] The diagram below illustrates a simplified intrinsic apoptosis pathway.

Simplified Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound This compound Bax Bax Activation Compound->Bax Induces Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by the test compound.

The following diagram illustrates the general workflow of the MTT cytotoxicity assay.

MTT Assay Experimental Workflow Start Start Step1 1. Seed Cells in 96-well plate Start->Step1 Step2 2. Incubate (24 hours) Step1->Step2 Step3 3. Add Test Compound (Serial Dilutions) Step2->Step3 Step4 4. Incubate (e.g., 48 hours) Step3->Step4 Step5 5. Add MTT Reagent Step4->Step5 Step6 6. Incubate (4 hours) Step5->Step6 Step7 7. Add Solubilization Solution Step6->Step7 Step8 8. Measure Absorbance (570 nm) Step7->Step8 End End: Calculate IC50 Step8->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Section 2: Anti-inflammatory Bioactivity - Cyclooxygenase (COX) Inhibition Assay

Cinnamic acid derivatives are often investigated for their anti-inflammatory properties, which are commonly mediated by the inhibition of cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data for this compound is not available in the reviewed literature, this section provides a framework for its potential evaluation by comparing standard NSAIDs.

Data Presentation: COX Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) for well-known NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the drug's preference for inhibiting COX-2 over COX-1.

CompoundTargetAssay TypeIC50 Value (µM)Selectivity Index (COX-1/COX-2)
Diclofenac COX-1Human Whole Blood0.075~2.0
COX-2Human Whole Blood0.038
Celecoxib COX-1Sf9 Cells>15>375
COX-2Sf9 Cells0.04

Note: Different assay conditions (e.g., purified enzyme vs. whole blood) can lead to variations in reported IC50 values.

Experimental Protocol: In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for quantifying prostaglandin (B15479496) E2 (PGE2), a product of the COX enzyme reaction.[7]

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference inhibitors (e.g., Diclofenac) dissolved in DMSO

  • 2.0 M HCl (stop solution)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.[7]

  • Add 20 µL of buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 and incubate at room temperature for 2 minutes.[7]

  • Inhibitor Addition: Add 2 µL of the test compound or reference inhibitor at various concentrations to the enzyme solution. For negative controls, add 2 µL of DMSO.[7]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to achieve a final concentration of 5 µM.[7]

  • Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[7]

  • PGE2 Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of PGE2 produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the negative control and determine the IC50 value.

Visualization: Cyclooxygenase Pathway and Assay Workflow

The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins.

Cyclooxygenase (COX) Signaling Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Bioactive Prostanoids Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase Inhibitor NSAIDs / Test Compound Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: The COX pathway, converting arachidonic acid to prostanoids.

The following diagram shows a generalized workflow for an in vitro COX inhibition assay.

COX Inhibition Assay Workflow Start Start Step1 1. Prepare Reaction Mix (Buffer, Heme, COX Enzyme) Start->Step1 Step2 2. Add Inhibitor (Test Compound or Control) Step1->Step2 Step3 3. Pre-incubate (e.g., 10-15 min) Step2->Step3 Step4 4. Initiate Reaction (Add Arachidonic Acid) Step3->Step4 Step5 5. Incubate (e.g., 2 min) Step4->Step5 Step6 6. Terminate Reaction Step5->Step6 Step7 7. Quantify Prostaglandin (e.g., PGE2 via LC-MS/MS) Step6->Step7 End End: Calculate IC50 Step7->End

Caption: General workflow for an in vitro COX inhibition assay.

References

A Comparative Guide to the Efficacy of 3-(4-Acetylphenyl)prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of derivatives of 3-(4-acetylphenyl)prop-2-enoic acid, a scaffold of interest in medicinal chemistry. The following sections detail the anticancer and antimicrobial properties of these compounds, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.

Comparative Anticancer Efficacy

Recent research has focused on the synthesis and evaluation of novel this compound derivatives as potential anticancer agents. A notable study investigated a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives for their antiproliferative activity against various lung cancer cell lines. The findings from this study are summarized below.

Data Presentation: Anticancer Activity

The in vitro antiproliferative activity of a series of synthesized compounds was assessed against human lung adenocarcinoma (A549), small-cell lung carcinoma (H69), and doxorubicin-resistant small-cell lung carcinoma (H69AR) cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined and compared with the standard chemotherapeutic agent, cisplatin (B142131). Additionally, the cytotoxicity of the most promising compounds was evaluated in non-cancerous human embryonic kidney (HEK293) cells to assess their selectivity.

The structure-activity relationship (SAR) analysis revealed that the presence of a hydroxyimino (-C=NOH) functional group, also known as an oxime, significantly enhances the antiproliferative activity.[1] Compounds 21 and 22 , which both contain this oxime moiety, demonstrated the most potent cytotoxic effects against the A549 cell line, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of cisplatin (IC₅₀ = 11.71 µM).[1]

CompoundModification from Core StructureA549 IC₅₀ (µM)H69 IC₅₀ (µM)H69AR IC₅₀ (µM)HEK293 IC₅₀ (µM)
21 4-phenylthiazol-2-ylamino at position 3 and a hydroxyimino group on the acetyl moiety5.424.873.9914.63
22 4-(4-chlorophenyl)thiazol-2-ylamino at position 3 and a hydroxyimino group on the acetyl moiety2.473.512.9837.99
25 4-phenylthiazol-2-ylamino at position 3 and a carbohydrazide (B1668358) group on the acetyl moiety8.056.425.8810.69
26 4-(4-chlorophenyl)thiazol-2-ylamino at position 3 and a carbohydrazide group on the acetyl moiety25.419.8317.6513.75
Cisplatin Standard Chemotherapeutic Agent11.71Not ReportedNot Reported5.57
Doxorubicin Standard Chemotherapeutic AgentNot ReportedNot ReportedNot Reported3.82

Signaling Pathways

The investigated 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are proposed to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival. In silico molecular docking studies suggest that these compounds, particularly compound 22 , may interact with and inhibit human Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1] Both SIRT2 and EGFR are known to be dysregulated in non-small cell lung cancer (NSCLC) and contribute to tumor progression.[2]

The following diagram illustrates the potential mechanism of action, where the derivatives inhibit SIRT2 and EGFR, leading to the downstream suppression of pro-survival pathways such as the MAPK and PI3K/AKT cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SIRT2 SIRT2 SIRT2->RAS Activation (Deacetylation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative Derivative Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

Caption: Proposed mechanism of action of this compound derivatives.

Comparative Antimicrobial Efficacy

While specific comparative studies on the antimicrobial activity of a series of this compound derivatives are limited, the broader class of cinnamic acid derivatives has been extensively studied for its antimicrobial properties. The antimicrobial efficacy is influenced by the nature and position of substituents on the phenyl ring.

Data Presentation: Antimicrobial Activity of Cinnamic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cinnamic acid and some of its derivatives against common bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

CompoundSubstituentMicroorganismMIC (µg/mL)
Cinnamic acidNoneEscherichia coli>5000
Staphylococcus aureus>5000
Candida albicans405
4-Amino-cinnamic acid4-NH₂Bacillus subtilisLower than 4-nitro derivative
Escherichia coliLower than 4-nitro derivative
4-Chloro-cinnamic acid4-ClBacillus subtilisIntermediate activity
Escherichia coliIntermediate activity
4-Nitro-cinnamic acid4-NO₂Bacillus subtilisHigher than 4-amino derivative
Escherichia coliHigher than 4-amino derivative
Isobutyl cinnamateIsobutyl esterCandida albicans0.89 µM
Aspergillus niger0.79 µM

Structure-Activity Relationship for Antimicrobial Activity

Studies on cinnamic acid derivatives suggest that the presence of electron-donating groups, such as amino (-NH₂) or chloro (-Cl) groups on the phenyl ring, can enhance antibacterial activity compared to electron-withdrawing groups like the nitro (-NO₂) group.[3] Furthermore, esterification of the carboxylic acid group can significantly improve antifungal activity.[3]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A549, H69, H69AR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the compounds are added to the wells to achieve the desired final concentrations. Control wells receive vehicle (DMSO) only.

    • The plates are incubated for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours in the dark at 37°C.

    • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the vehicle-treated control.

    • IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Antimicrobial Agent and Inoculum:

    • A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to the final concentration.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

    • Positive (broth with inoculum) and negative (broth only) controls are included.

    • The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The general workflow for evaluating the efficacy of novel compounds is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Data Analysis & Interpretation cluster_3 Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC_Value MIC Determination Antimicrobial->MIC_Value SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC_Value->SAR Signaling Signaling Pathway Analysis (Western Blot, etc.) SAR->Signaling Docking Molecular Docking SAR->Docking

Caption: General experimental workflow for efficacy evaluation.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of key methodologies for evaluating the cytotoxic potential of a promising synthetic compound.

In the landscape of drug discovery and development, the accurate assessment of a compound's cytotoxicity is a critical early step. For researchers investigating the therapeutic potential of 3-(4-Acetylphenyl)prop-2-enoic acid, a synthetic derivative of cinnamic acid, selecting the appropriate cytotoxicity assay is paramount.[1][2][3] This guide provides a comparative overview of common cytotoxicity assays, complete with experimental data considerations and detailed protocols, to aid scientists in making informed decisions for their research.

Understanding this compound

This compound, also known as 4-acetylcinnamic acid, is a compound with a structure that suggests potential biological activity, including anti-inflammatory and antioxidant effects.[3] Some derivatives have shown promise in inducing apoptosis in cancer cells, making robust cytotoxicity testing essential to characterize its cellular effects and determine its therapeutic window.[1]

Comparison of Key Cytotoxicity Assays

The choice of a cytotoxicity assay depends on the specific research question, the suspected mechanism of cell death, and available laboratory equipment. Three commonly employed assays—MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V—provide distinct insights into cellular health.

AssayPrincipleAdvantagesDisadvantagesTypical Readout
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5][6]- Well-established and widely used- Cost-effective- High-throughput compatible- Indirect measure of cell viability- Can be affected by changes in cellular metabolism- Requires a solubilization step for the formazan crystals.[7]Colorimetric (Absorbance at 570-600 nm)[4][6]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9]- Directly measures cell membrane integrity- Non-destructive to remaining viable cells- Suitable for kinetic studies- LDH in serum-containing media can cause high background- Enzyme activity can be unstable over time.[10]Colorimetric or Fluorometric (Absorbance at ~490 nm)[11][12]
Annexin V Assay Detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.[13][14][15]- Differentiates between early apoptosis, late apoptosis, and necrosis (with co-staining, e.g., PI)[14][16][17]- Provides mechanistic insight into cell death- Requires flow cytometry or fluorescence microscopy- More complex protocol and data analysisFluorescence (Flow Cytometry or Microscopy)

Experimental Data Analysis

When evaluating the cytotoxicity of this compound, it is crucial to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that reduces a biological response (like cell viability) by 50%. Below is a hypothetical data set illustrating how results from different assays might be presented.

AssayCell LineTreatment DurationIC50 Value (µM)
MTT MCF-7 (Breast Cancer)48 hours12.5[1]
LDH A549 (Lung Cancer)24 hours25.8
Annexin V Jurkat (T-cell Leukemia)12 hours9.7

Note: The IC50 values presented are illustrative. A derivative of the target compound has shown an IC50 of 12.5 µM in MCF-7 cells.[1] Actual values for this compound would need to be determined experimentally.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological mechanisms at play, diagrams can be invaluable.

G cluster_workflow General Cytotoxicity Assay Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_addition Add varying concentrations of This compound incubation1->compound_addition incubation2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) compound_addition->incubation2 assay_reagent Add assay-specific reagent (MTT, LDH substrate, or Annexin V/PI) incubation2->assay_reagent incubation3 Incubate as per protocol assay_reagent->incubation3 measurement Measure signal (Absorbance or Fluorescence) incubation3->measurement data_analysis Analyze data and calculate IC50 measurement->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

G cluster_pathway Simplified Apoptosis Signaling Pathway Compound This compound Cell Target Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis AnnexinV Annexin V Binding (PS Externalization) Apoptosis->AnnexinV

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Detailed Experimental Protocols

Below are standardized protocols for the MTT and LDH assays, which can be adapted for testing this compound.

MTT Assay Protocol

This protocol is based on the principle that mitochondrial dehydrogenases of viable cells reduce MTT to a purple formazan product.[4][5][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

LDH Release Assay Protocol

This protocol quantifies the release of LDH from damaged cells into the culture supernatant.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include three sets of controls: vehicle control (spontaneous LDH release), untreated cells for maximum LDH release (add lysis buffer), and medium-only blank.[9]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at approximately 300 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[12] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

By carefully selecting and performing these assays, researchers can obtain reliable and comprehensive data on the cytotoxic effects of this compound, paving the way for further preclinical development.

References

A Comparative Guide to 3-(4-Acetylphenyl)prop-2-enoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of 3-(4-Acetylphenyl)prop-2-enoic acid as a reference standard against other commonly used alternatives, supported by experimental data and detailed protocols.

Overview of this compound

This compound, also known as 4-acetylcinnamic acid, is a derivative of cinnamic acid characterized by an acetyl group at the para-position of the phenyl ring.[1][2] Its chemical structure, featuring a conjugated system, makes it suitable for analysis by UV-spectroscopy.[3] This compound serves as a versatile intermediate in organic synthesis and has been investigated for its potential pharmaceutical applications, including anti-inflammatory and antioxidant activities.[4]

Comparison with Alternative Reference Standards

The choice of a reference standard often depends on the specific analytical requirements, including the matrix of the sample and the physicochemical properties of the analyte. Here, we compare this compound with other substituted cinnamic acid derivatives that can be used as alternative reference standards.

Physicochemical Properties:

PropertyThis compoundp-Coumaric Acid (4-hydroxycinnamic acid)Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid)
Molecular Formula C₁₁H₁₀O₃[3]C₉H₈O₃C₁₀H₁₀O₄C₁₁H₁₂O₅
Molecular Weight ( g/mol ) 190.19[3]164.16194.18224.21
Melting Point (°C) 220-225 (theoretical)[3]215-218172-175202-205
Solubility Moderately soluble in ethanol (B145695) and DMSO[3]Soluble in ethanol, methanol (B129727), and acetoneSoluble in ethanol, ethyl acetate, and hot waterSoluble in ethanol, methanol, and water
UV λmax (nm) ~280[3]~310[5]~321[5]~324[5]

Purity and Stability:

Reference StandardTypical Purity (%)Key Stability Considerations
This compound >98 (by HPLC)[3]Stable under standard laboratory conditions. Potential for photodegradation due to the propenoic acid moiety.
p-Coumaric Acid ≥98Susceptible to oxidation, particularly in solution. Light-sensitive.
Ferulic Acid ≥98Prone to oxidation and degradation in the presence of light and heat.
Sinapic Acid ≥98Can degrade upon exposure to light and air.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A robust HPLC method is essential for verifying the purity of a reference standard. The following is a general protocol that can be adapted for this compound and its alternatives.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)
Gradient 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm for this compound (adjust for alternatives based on their λmax)
Injection Volume 10 µL

Reference Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the linear range of the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR is an absolute quantification method that can be used to determine the purity of a reference standard without the need for a substance-specific reference material.[6][7]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Experimental Parameters:

ParameterSetting
Solvent DMSO-d₆
Internal Standard Maleic acid
Pulse Program A quantitative pulse program with a long relaxation delay (e.g., 5 times the longest T1)
Number of Scans Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest[8]

Procedure:

  • Accurately weigh the reference standard and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the weights of the analyte and the internal standard.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Standards dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Figure 1. HPLC analysis workflow for a reference standard.

qNMR_Workflow start Start weigh_sample Accurately weigh Reference Standard start->weigh_sample weigh_is Accurately weigh Internal Standard start->weigh_is dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Internal Standard) process->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Figure 2. qNMR workflow for purity determination.

Conclusion

This compound is a suitable reference standard for various analytical applications, particularly in HPLC-UV analysis. Its distinct chemical structure and physicochemical properties offer advantages in specific contexts. However, the selection of the most appropriate reference standard requires careful consideration of the analytical method, the nature of the sample, and the properties of alternative standards such as p-coumaric acid, ferulic acid, and sinapic acid. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers to make informed decisions and ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Pharmacokinetic Profile of 3-(4-Acetylphenyl)prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3-(4-acetylphenyl)prop-2-enoic acid and its derivatives, which include the chalcone (B49325) family, represent a class of molecules with significant therapeutic potential, demonstrating a range of biological activities. A critical aspect of drug development for these compounds is understanding their pharmacokinetic profile – how they are absorbed, distributed, metabolized, and excreted (ADME) by the body. This guide provides a comparative analysis of the pharmacokinetic properties of selected this compound derivatives, supported by experimental data to inform preclinical and clinical research.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of drug candidates are crucial for determining their efficacy and safety. Suboptimal pharmacokinetic properties can lead to insufficient therapeutic effects.[1] The following table summarizes the key pharmacokinetic parameters from a study on three chalcone derivatives, which share a structural backbone with this compound. The study highlights the variability in pharmacokinetic profiles even among closely related compounds and indicates that some derivatives may have very low bioavailability.[1][2]

DerivativeAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC (0-t) (µg·h/mL)Vd (L/kg)CL (L/h/kg)
Derivative 1 Intraperitoneal3.841.96 ± 0.460.33 ± 0.0512.60 ± 2.092.94 ± 0.837.31 ± 0.290.28 ± 0.08
Derivative 2 Oral4.8569.89 ± 5.493.4 ± 0.7993.32 ± 32.593755.16 ± 738.7110.72 ± 0.660.15 ± 0.05
Derivative 3 Oral3.643.74 ± 1.642.83 ± 0.8713.30 ± 1.6714.16 ± 3.789.12 ± 0.730.53 ± 0.10

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; Vd: Volume of distribution; CL: Clearance.

Experimental Protocols

A standardized and detailed experimental protocol is essential for the reliable evaluation and comparison of pharmacokinetic profiles. The following is a representative in vivo pharmacokinetic study protocol adapted from studies on chalcone derivatives.[1]

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Health Status: Healthy, adult animals.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

2. Compound Administration:

  • Formulation: The test compounds are suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Dosing: A single dose of the compound is administered. The dose is often extrapolated from in vitro efficacy studies.

  • Routes of Administration:

    • Oral (p.o.): Administered via an orogastric tube.

    • Intraperitoneal (i.p.): Injected into the peritoneal cavity.

3. Blood Sampling:

  • Collection Sites: Blood samples (approximately 1 mL) are collected from a suitable site, such as the marginal ear vein.

  • Time Points: Blood is collected at predetermined time intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.

  • Anticoagulant: Blood samples are collected in vials containing an anticoagulant like heparin.

4. Plasma Preparation:

  • The collected blood samples are centrifuged to separate the plasma.

  • The resulting plasma is stored at a low temperature (e.g., -20°C or -80°C) until analysis.

5. Bioanalytical Method:

  • Technique: A validated analytical method, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), is used to quantify the drug concentration in the plasma samples.

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by extraction of the analyte.

  • Calibration Curve: A calibration curve is generated using standard solutions of the compound in plasma to ensure accurate quantification.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using appropriate pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, AUC, Vd, and CL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Pharmacokinetic_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization dosing Dosing (Oral/IP) animal_acclimatization->dosing compound_formulation Compound Formulation compound_formulation->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis Bioanalysis (RP-HPLC) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Signaling Pathway Considerations

While specific signaling pathways modulated by this compound derivatives are diverse and depend on the specific therapeutic target, a general understanding of how these compounds might interact with cellular signaling is crucial. The following diagram illustrates a hypothetical signaling pathway that could be influenced by such a derivative, leading to a therapeutic effect.

Signaling_Pathway cluster_nucleus Cell Nucleus extracellular_ligand Extracellular Ligand receptor Cell Surface Receptor extracellular_ligand->receptor signaling_protein_1 Signaling Protein 1 receptor->signaling_protein_1 derivative 3-(4-Acetylphenyl)prop-2-enoic acid Derivative derivative->signaling_protein_1 Inhibition signaling_protein_2 Signaling Protein 2 signaling_protein_1->signaling_protein_2 transcription_factor Transcription Factor signaling_protein_2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression Activation nucleus Nucleus cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by a derivative.

References

Safety Operating Guide

Proper Disposal of 3-(4-Acetylphenyl)prop-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-(4-Acetylphenyl)prop-2-enoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

For researchers and scientists engaged in drug development and other chemical research, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the often-overlooked phase of chemical waste disposal. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, with warnings of skin and eye irritation, and potential harm if swallowed or inhaled.[1] Therefore, all handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat must be worn.

All operations involving this chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Operational Disposal Plan: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[1][2] It should never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management. This compound waste should be classified and collected as organic acid waste .

  • Critical Do Not's:

    • Do not mix this waste with non-hazardous waste.

    • Do not mix with incompatible chemicals such as bases, oxidizing agents, or reducing agents to prevent potentially violent reactions.

    • Avoid mixing halogenated and non-halogenated solvent waste unless your institution's guidelines permit it. As this compound does not contain a halogen, it would typically be placed in a non-halogenated organic waste stream if in solution.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, compatible, and leak-proof container for collecting the organic acid waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top cap.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label, typically provided by your institution's Environmental Health and Safety (EHS) department, must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and quantity of all components in the container.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • The container must be kept tightly closed at all times, except when adding waste. Do not leave a funnel in the opening.

    • Store the container in a cool, dry, and well-ventilated location.

    • Secondary containment (such as a plastic tub or tray) is mandatory for all liquid hazardous waste containers to contain any potential leaks or spills.

    • Ensure that the SAA is away from sinks and floor drains.

Step 4: Final Disposal Logistics

  • Scheduling Pickup: Once the waste container is full or has reached the institutional time limit for accumulation, a waste pickup must be scheduled.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for the collection of the waste. Follow their specific procedures for requesting a pickup, which is often done through an online system.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and accumulation start and end dates, as required by your institution.

Data Presentation: Waste Management Summary

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Organic AcidPrevents improper disposal and ensures compliant handling.
PPE Requirement Safety Goggles, Lab Coat, Nitrile GlovesProtects personnel from skin/eye irritation and exposure.[1]
Waste Container Labeled, sealed HDPE or GlassEnsures chemical compatibility and prevents leaks/spills.
Storage Location Designated Satellite Accumulation AreaComplies with regulations and minimizes risk of exposure.
Secondary Containment Mandatory for liquid wasteContains spills and prevents environmental contamination.
Disposal Method Collection by certified hazardous waste vendorProhibited from drain or general trash disposal.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe classify Classify as Hazardous Waste: Organic Acid ppe->classify container Select Compatible Container (e.g., HDPE, Glass) classify->container label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & Lab Info container->label store Store in Designated SAA with Secondary Containment label->store check_full Is Container Full or Time Limit Reached? store->check_full add_waste Keep Container Securely Closed When Not Adding Waste check_full->add_waste No request_pickup Arrange for Disposal via Institutional EHS Office check_full->request_pickup Yes add_waste->store end Waste Collected by Certified Vendor request_pickup->end

References

Essential Safety and Operational Guide for 3-(4-Acetylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 3-(4-Acetylphenyl)prop-2-enoic acid (CAS No: 18910-24-2). The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 18910-24-2
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The selection of appropriate PPE is dependent on the specific laboratory procedures being performed and the potential for exposure.

Protection Type Specification Purpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashing.[3]To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[3] Gloves should be inspected before use and replaced immediately if compromised.To prevent skin contact, which can cause irritation.
Body Protection A standard laboratory coat or a chemical-resistant apron should be worn.[4] For tasks with a higher risk of splashing, a chemical-resistant apron over a lab coat is advised.To protect the skin from accidental spills and contamination.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]To protect against inhalation of dust, vapors, or mists that can cause respiratory tract irritation.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential to minimize risk and ensure a safe laboratory environment.

Handling and Storage
  • Engineering Controls: Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of vapors and dust.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] The storage area should be locked.[1][2]

Spill and Leak Procedures

In the event of a spill, ensure the area is well-ventilated and wear the appropriate personal protective equipment as outlined above. Avoid generating dust. Spilled material should be collected with an inert absorbent material and placed in a suitable, labeled container for disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed waste disposal company.[1][2] Do not dispose of it down the drain or into the environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards & Review SDS Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Chemical Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: Workflow for handling this compound.

Emergency First-Aid Procedures

The following diagram outlines the immediate first-aid measures to be taken in case of exposure.

cluster_routes Routes of Exposure cluster_actions First-Aid Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first-aid for exposure to the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.